1-(2,3-Difluorophenyl)cyclopropanamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2 |
InChI Key |
FOKPCNODRMAGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of Fluorinated Cyclopropylamines
An In-Depth Technical Guide to the Synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine
This guide provides a comprehensive overview of a robust synthetic strategy for 1-(2,3-difluorophenyl)cyclopropanamine, a fluorinated cyclopropylamine of significant interest to researchers and professionals in drug development. The unique structural and electronic properties imparted by the cyclopropyl and difluorophenyl moieties make this compound a valuable building block in medicinal chemistry.[1][2][3] This document outlines a scientifically sound and practical synthetic approach, grounded in established chemical principles.
Cyclopropylamines are a privileged structural motif in medicinal chemistry, renowned for their ability to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[4][5] The rigid, three-membered ring of the cyclopropane unit introduces conformational constraint, which can lead to improved binding affinity with biological targets.[5] The incorporation of fluorine atoms further modulates the electronic properties and lipophilicity of the molecule, often resulting in improved cell permeability and resistance to metabolic degradation.[6]
While the analogous compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a well-documented key intermediate in the synthesis of the antiplatelet drug Ticagrelor, the 2,3-difluorophenyl isomer represents a compelling scaffold for the development of novel therapeutics.[7][8] This guide details a practical and efficient synthesis of 1-(2,3-difluorophenyl)cyclopropanamine, empowering researchers to explore its potential in drug discovery programs.
Recommended Synthetic Strategy: The Kulinkovich-Szymoniak Reaction
After a thorough evaluation of various synthetic methodologies for primary cyclopropylamines, the Kulinkovich-Szymoniak reaction emerges as a highly effective and direct approach for the synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine.[4][9][10][11] This powerful transformation enables the construction of the cyclopropylamine core in a single step from a readily accessible nitrile precursor.[10]
The key advantages of this strategy include:
-
Convergence: The reaction directly couples the aromatic and cyclopropylamine moieties, leading to a more efficient synthesis.
-
Accessibility of Starting Materials: The required precursor, 2,3-difluorophenylacetonitrile, can be synthesized from commercially available starting materials.
-
Established Methodology: The Kulinkovich-Szymoniak reaction is a well-documented and reliable method for the preparation of primary cyclopropylamines.[9][10]
The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for 1-(2,3-Difluorophenyl)cyclopropanamine.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the starting material and the final product.
Synthesis of the Starting Material: 2,3-Difluorophenylacetonitrile
The synthesis of 2,3-difluorophenylacetonitrile can be achieved from 2,3-difluorotoluene via a two-step sequence involving benzylic bromination followed by cyanation.
Caption: Synthesis of 2,3-difluorophenylacetonitrile.
Protocol:
-
Benzylic Bromination: To a solution of 2,3-difluorotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 2,3-difluorobenzyl bromide, which can be used in the next step without further purification.
-
Cyanation: Dissolve the crude 2,3-difluorobenzyl bromide in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.2 eq) portion-wise, maintaining the reaction temperature below 40 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 2,3-difluorophenylacetonitrile.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Difluorotoluene | 128.13 | 10.0 g | 0.078 mol |
| N-Bromosuccinimide | 177.98 | 15.2 g | 0.086 mol |
| Azobisisobutyronitrile | 164.21 | 0.13 g | 0.8 mmol |
| Sodium Cyanide | 49.01 | 4.6 g | 0.094 mol |
Table 1: Reagents for the synthesis of 2,3-difluorophenylacetonitrile.
Synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine
Protocol:
-
To a solution of 2,3-difluorophenylacetonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide (1.2 eq).[9][10]
-
Cool the mixture to 0 °C and slowly add ethylmagnesium bromide (2.2 eq, as a solution in THF or diethyl ether).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2, 1.5 eq).[10]
-
Stir the mixture for an additional 1-2 hours at room temperature.
-
Carefully add water to quench the reaction, followed by aqueous sodium hydroxide solution to precipitate the titanium salts.
-
Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.
-
Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-(2,3-difluorophenyl)cyclopropanamine.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Difluorophenylacetonitrile | 153.13 | 5.0 g | 0.0326 mol |
| Titanium(IV) Isopropoxide | 284.22 | 11.1 g | 0.0391 mol |
| Ethylmagnesium Bromide (3M in Et2O) | - | 23.9 mL | 0.0717 mol |
| Boron Trifluoride Diethyl Etherate | 141.93 | 6.2 mL | 0.0489 mol |
Table 2: Reagents for the synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine.
Characterization of the Final Product
The structure of the synthesized 1-(2,3-difluorophenyl)cyclopropanamine should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the cyclopropyl protons and the aromatic protons.
-
¹³C NMR will confirm the presence of the cyclopropyl and aromatic carbons.
-
¹⁹F NMR is crucial for confirming the presence and positions of the fluorine atoms.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 169.17 g/mol should be observed.[12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
For comparison, the hydrochloride salt of the analogous (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a white to off-white powder.[13][14]
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Titanium(IV) isopropoxide: Flammable liquid and vapor.[3][9][15][16] Causes serious eye irritation and may cause drowsiness or dizziness.[9][15] It is moisture-sensitive.[1][3][16]
-
Ethylmagnesium Bromide (Grignard Reagent): Highly flammable and reacts violently with water. Handle under a dry, inert atmosphere.
-
Boron Trifluoride Diethyl Etherate: Corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive.
-
Sodium Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 1-(2,3-difluorophenyl)cyclopropanamine. The proposed route, centered around the Kulinkovich-Szymoniak reaction, offers an efficient and practical method for obtaining this valuable building block for drug discovery and development. By following the outlined procedures and adhering to strict safety measures, researchers can successfully synthesize and explore the potential of this promising fluorinated cyclopropylamine.
References
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Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]
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Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. (2025, March 6). Retrieved March 3, 2026, from [Link]
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Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). Retrieved March 3, 2026, from [Link]
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Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. (2025, March 6). Retrieved March 3, 2026, from [Link]
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TITANIUM (IV) ISOPROPOXIDE - Loba Chemie. (n.d.). Retrieved March 3, 2026, from [Link]
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Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%. (2004, August 11). Retrieved March 3, 2026, from [Link]
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An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). Retrieved March 3, 2026, from [Link]
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Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri - ORBi. (n.d.). Retrieved March 3, 2026, from [Link]
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Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]
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Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved March 3, 2026, from [Link]
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New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Retrieved March 3, 2026, from [Link]
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Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). Retrieved March 3, 2026, from [Link]
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Structure Elucidation of 1-(2,3-Difluorophenyl)cyclopropanamine: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of modern pharmaceutical development, ensuring safety, efficacy, and regulatory compliance. 1-(2,3-Difluorophenyl)cyclopropanamine is a key building block and intermediate in the synthesis of various pharmacologically active agents. Its precise atomic connectivity, stereochemistry, and purity must be rigorously established. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. The narrative emphasizes the causality behind experimental choices and presents self-validating protocols designed for implementation in research and quality control environments.
Foundational Molecular Profile
Before delving into the analytical methodologies, it is essential to establish the foundational chemical identity of the target compound.
-
IUPAC Name: 1-(2,3-Difluorophenyl)cyclopropan-1-amine
-
Molecular Formula: C₉H₉F₂N[1]
-
CAS Number: 220352-38-5 (for the racemic mixture)[1]
The core structure consists of a cyclopropane ring directly attached to a 2,3-difluorophenyl group and an amine group. The relative orientation of the phenyl and amine groups across the cyclopropane ring dictates the stereochemistry, which is a critical aspect of its identity.
Caption: 2D representation of 1-(2,3-Difluorophenyl)cyclopropanamine.
The Analytical Workflow: A Logic-Driven Approach
Caption: Logical workflow for the comprehensive structure elucidation process.
Core Methodologies and Data Interpretation
Mass Spectrometry (MS): The First Step
Causality: MS is the initial and most crucial technique for determining the molecular weight and, with high resolution, the elemental composition of an unknown compound.[3][4] This data provides the molecular formula, which is the foundation upon which the rest of the structural puzzle is built.
High-Resolution MS (HRMS) Protocol:
-
System: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.[4][5]
-
Mode: Positive ion mode is chosen to protonate the basic amine group, forming the [M+H]⁺ ion.
-
Analysis: Direct infusion or a short chromatographic run.
-
Data Acquisition: Full scan over a mass range of m/z 50-500.
Expected Data & Interpretation: The analysis will yield the exact mass of the protonated molecule. This experimentally determined mass is compared against the theoretical mass calculated from the elemental formula.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₉F₂N | Based on synthesis precursors. |
| Ion | [M+H]⁺ | Protonation of the amine group. |
| Theoretical Exact Mass | 170.0781 | Calculated for C₉H₁₀F₂N⁺. |
| Observed Mass | 170.0781 ± 5 ppm | High-resolution instruments provide mass accuracy within parts-per-million. |
A match within 5 ppm provides high confidence in the elemental formula C₉H₉F₂N. Tandem MS (MS/MS) can further be used to study fragmentation patterns, which would reveal the loss of the amine group or fragments corresponding to the difluorophenyl moiety, providing initial clues about the molecule's substructures.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Causality: NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F) atoms.
Expected NMR Data Summary:
| Nucleus | Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Integration | Assignment |
| ¹H | 7.10 - 7.35 | m (complex) | 3H | Ar-H |
| 2.50 | m | 1H | Cyclopropyl-CH -Ar | |
| 2.10 | m | 1H | Cyclopropyl-CH -N | |
| 1.55 (br s) | br s | 2H | NH₂ | |
| 1.10 - 1.30 | m | 2H | Cyclopropyl-CH₂ | |
| ¹³C | 148-152 (dd) | dd | - | C -F |
| 145-149 (dd) | dd | - | C -F | |
| 115-125 | m | - | Ar-C H, Ar-C | |
| 35 | s | - | C -N | |
| 30 | s | - | C -Ar | |
| 15 | s | - | Cyclopropyl-C H₂ | |
| ¹⁹F | -138 to -145 | m | - | Ar-F |
Note: 'm' denotes multiplet, 'br s' denotes broad singlet, 'dd' denotes doublet of doublets. Chemical shifts are hypothetical and depend on the solvent.
Interpretation and Causality:
-
¹H NMR: The aromatic region (7.10-7.35 ppm) integrating to 3 protons confirms the trisubstituted phenyl ring. The complex multiplets in the aliphatic region are characteristic of the rigid, strained cyclopropyl ring system. The broad singlet for the amine protons is typical and these protons will exchange with D₂O.
-
¹³C NMR: The number of signals confirms the unique carbons in the molecule. The large C-F coupling constants for the aromatic carbons directly attached to fluorine are definitive identifiers.
-
¹⁹F NMR: The presence of two distinct signals in the typical aromatic fluorine region would confirm the 2,3-difluoro substitution pattern.
-
2D NMR (COSY & HSQC): For unambiguous proof, a COSY experiment would show correlations between the protons on the cyclopropane ring, establishing their neighbor relationships. An HSQC experiment would directly link each proton signal to its attached carbon, confirming the assignments made in the 1D spectra.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bond types vibrate at characteristic frequencies.[5]
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 3000 | C-H Stretch | Aliphatic C-H (cyclopropyl) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| 1100 - 1300 | C-F Stretch | Aryl-Fluoride |
The presence of a doublet or a broad band in the 3300-3400 cm⁻¹ region is a clear indication of the primary amine. The C-F stretch confirms the fluorination, and the aromatic C=C stretches validate the presence of the phenyl ring.
The Gold Standard: Single-Crystal X-Ray Crystallography
Causality: While spectroscopic methods define connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[8][9] It is the ultimate arbiter for determining stereochemistry, bond lengths, and bond angles with extremely high precision.
Protocol Overview:
-
Crystallization: The first and often most challenging step is to grow a single, high-quality crystal (typically >0.1 mm) of the compound or a salt derivative (e.g., hydrochloride).[8]
-
Data Collection: The crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded.
-
Structure Solution & Refinement: Complex computational methods are used to process the diffraction data and generate a 3D electron density map, from which the positions of all atoms are determined and refined.[8]
Expected Outcome: X-ray crystallography would definitively confirm:
-
The connectivity of all atoms.
-
The 2,3-substitution pattern of the fluorine atoms on the phenyl ring.
-
The trans or cis relationship between the difluorophenyl group and the amine group on the cyclopropane ring.
-
Precise bond lengths and angles, confirming the strained nature of the cyclopropane ring.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol ensures a high-quality, homogeneous sample for optimal spectral resolution.[10][11]
-
Mass Measurement: Accurately weigh 5-10 mg of 1-(2,3-Difluorophenyl)cyclopropanamine into a clean, dry vial.
-
Solvent Addition: Using a calibrated pipette, add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[12]
-
Dissolution: Gently agitate the vial until the sample is completely dissolved. Visually inspect for any particulate matter.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]
-
Transfer: Carefully transfer the clear solution into the NMR tube to a height of 4-5 cm.[10][11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identity and solvent.
Protocol 2: GC-MS Analysis for Purity and Identity Confirmation
This protocol is designed for analyzing volatile compounds and identifying potential impurities.[13][14]
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile, dry solvent such as ethyl acetate or dichloromethane.[15]
-
Instrumentation:
-
GC Method Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.
-
-
MS Method Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan from m/z 40-400.
-
-
Data Analysis: The retention time of the main peak confirms the compound's volatility under the given conditions. The mass spectrum of the peak is compared to a reference library or analyzed for characteristic fragments to confirm identity.
Conclusion
The structural elucidation of 1-(2,3-Difluorophenyl)cyclopropanamine is achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework and proton/carbon environments. Infrared spectroscopy provides rapid confirmation of key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure and stereochemistry. By following this integrated, multi-technique workflow, researchers and drug development professionals can ensure the identity, purity, and quality of this critical pharmaceutical intermediate with the highest degree of scientific certainty.
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Cis/trans isomerization of 1-(2,3-Difluorophenyl)cyclopropanamine
An In-Depth Technical Guide to the Cis/Trans Isomerization of 1-(2,3-Difluorophenyl)cyclopropanamine: Stereochemical Integrity and Control in Drug Development
Abstract
This technical guide provides a comprehensive analysis of the cis/trans isomerization of 1-(2,3-Difluorophenyl)cyclopropanamine, a fluorinated arylcyclopropylamine of significant interest to medicinal chemists and drug development professionals. Phenylcyclopropylamines are privileged structural motifs, offering conformational rigidity and favorable physicochemical properties.[1][2] The stereochemical arrangement of substituents on the cyclopropane ring is critical, as cis and trans isomers can exhibit profoundly different pharmacological and toxicological profiles.[3] This document delves into the fundamental principles governing the stability of these isomers, potential mechanisms of interconversion, and the analytical and synthetic strategies required to control and characterize them. By synthesizing foundational stereochemical principles with practical, field-proven methodologies, this guide serves as an essential resource for ensuring stereochemical integrity in research and development.
Introduction: The Significance of 1-(2,3-Difluorophenyl)cyclopropanamine
The 1-arylcyclopropanamine scaffold is a cornerstone in modern medicinal chemistry. The compact, strained cyclopropane ring imparts a high degree of conformational constraint on the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of a difluorophenyl group can further modulate properties such as lipophilicity, metabolic stability, and receptor interactions.[1][4]
1-(2,3-Difluorophenyl)cyclopropanamine is a 1,2-disubstituted cyclopropane, meaning it can exist as a pair of diastereomers: cis and trans. In this context, 'cis' refers to the isomer where the amino group and the difluorophenyl group are on the same face of the cyclopropane ring, while 'trans' refers to the isomer where they are on opposite faces. The specific stereochemistry, (1R,2S) or (1S,2R) for the trans isomer and (1R,2R) or (1S,2S) for the cis isomer, is a critical determinant of biological activity.[3][5] For instance, the well-known drug Ticagrelor utilizes the specific (1R,2S)-trans isomer of the related 2-(3,4-difluorophenyl)cyclopropanamine, highlighting the necessity of absolute stereochemical control.[6][7] Understanding the potential for isomerization between these forms is therefore paramount for drug efficacy and safety.
Caption: Geometric relationship of substituents in cis and trans isomers.
Isomerization: Mechanisms and Energetics
The interconversion of cis and trans isomers of a cyclopropane ring is not a trivial process due to the significant activation energy required to break a carbon-carbon bond within the strained ring. However, under certain thermal, photochemical, or catalytic conditions, isomerization can occur.
Thermodynamic Stability
In acyclic systems, trans isomers are generally more stable than their cis counterparts due to reduced steric hindrance.[8][9] For 1,2-disubstituted cyclopropanes, the trans isomer is also typically the thermodynamically favored product, as it minimizes the steric repulsion between the two bulky substituents (the amino and difluorophenyl groups). The stability difference, however, can be influenced by intramolecular interactions, such as hydrogen bonding, which might favor a cis conformation in specific cases.
Isomerization Pathways
Thermal Isomerization: At elevated temperatures, cyclopropanes can undergo isomerization through a diradical intermediate.[10][11] This process involves the homolytic cleavage of a C-C bond in the ring, rotation around the remaining single bond, and subsequent ring closure. This pathway has a very high activation energy and is generally not a concern under standard synthetic or physiological conditions.
Acid-Catalyzed Isomerization: A more plausible pathway in a laboratory or biological setting involves acid catalysis. Protonation of the amino group is unlikely to facilitate ring opening directly. However, in strongly acidic media, a mechanism involving a transient carbocationic intermediate could lead to epimerization, similar to processes observed in other cyclic systems.[12] This pathway underscores the importance of pH control during synthesis, purification, and formulation.
Caption: Plausible acid-catalyzed isomerization pathway via a carbocation.
Synthetic Control of Stereochemistry
Controlling the cis/trans ratio during the initial synthesis is the most effective strategy for obtaining the desired isomer. This is typically achieved during the cyclopropanation step.
Factors Influencing Diastereoselectivity in Cyclopropanation
The stereochemical outcome of cyclopropanation reactions is highly dependent on the chosen methodology and reaction conditions.[13] Transition metal-catalyzed reactions, such as those using rhodium or copper catalysts with diazo compounds, are common.[14][15] The steric bulk of the catalyst, the substrate, and the nature of the solvent can all influence which face of the alkene precursor is approached, thereby determining the cis/trans ratio.[13]
| Parameter | Influence on Cis/Trans Ratio | Causality |
| Catalyst | Bulky ligands on the metal center often favor the formation of the less sterically hindered trans isomer.[13] | Steric hindrance in the transition state directs the approach of the carbene equivalent. |
| Solvent | Solvent polarity and coordinating ability can affect the catalyst's activity and steric profile.[13] | Solvation of the catalyst-substrate complex alters its effective size and geometry. |
| Temperature | Lower temperatures generally increase selectivity. | Reduces the available thermal energy, making the reaction more sensitive to small differences in activation energies between the cis and trans transition states. |
| Substrate | The steric and electronic nature of substituents on the alkene precursor plays a crucial role. | Directs the trajectory of the incoming reagent to minimize steric clash and satisfy electronic demands. |
Experimental Protocol: Stereoselective Cyclopropanation (Representative)
This protocol is adapted from methods used for the synthesis of the related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and serves as a representative example for achieving high trans-selectivity.[16]
-
Preparation of the Alkene Precursor: (E)-1-(2,3-Difluorophenyl)-3-(trimethylsilyl)prop-2-en-1-ol is prepared via standard methods. The (E)-geometry of the double bond is crucial for establishing the final trans stereochemistry.
-
Cyclopropanation Reagent: A Simmons-Smith type reagent is prepared in situ. In a flame-dried flask under an inert atmosphere (N₂), add dry dichloromethane (DCM). Cool to 0 °C.
-
Add diethylzinc (1.0 M solution in hexanes) dropwise, followed by diiodomethane. Stir for 30 minutes at 0 °C.
-
Reaction: Add a solution of the alkene precursor in dry DCM to the reagent mixture dropwise at 0 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: The resulting trans-cyclopropyl alcohol is purified by flash column chromatography on silica gel. The amine can then be installed via standard functional group interconversions.
Self-Validation: The stereochemical outcome of this reaction is validated by the stereospecific nature of the Simmons-Smith cyclopropanation, which preserves the geometry of the starting alkene.[17] An (E)-alkene will yield a trans-cyclopropane.
Analytical Methods for Isomer Differentiation
Unambiguous characterization and quantification of cis and trans isomers are critical for quality control. NMR spectroscopy is the most powerful technique for this purpose.[18][19]
NMR Spectroscopy: The Definitive Tool
The rigid nature of the cyclopropane ring results in distinct and predictable differences in the NMR spectra of cis and trans isomers.[20]
-
¹H NMR Coupling Constants (³J): The key differentiator is the vicinal coupling constant (³J) between the protons on the cyclopropane ring. Due to the dihedral angle relationship, the coupling constant between cis protons is typically larger (³J_cis ≈ 7-13 Hz) than between trans protons (³J_trans ≈ 4-9 Hz).[18]
-
Chemical Shifts: The protons and carbons in the cis isomer experience different magnetic environments compared to the trans isomer due to anisotropic and steric effects from the proximal substituents, leading to distinct chemical shifts.[18]
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments provide definitive proof of stereochemistry. In the cis isomer, an NOE correlation will be observed between protons on the amino-bearing carbon and the aryl-bearing carbon, as they are on the same face of the ring and thus close in space. This correlation will be absent in the trans isomer.[18][19]
| NMR Parameter | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer |
| ³J(H,H) coupling | Larger (typically 7-13 Hz) | Smaller (typically 4-9 Hz)[18] |
| NOE Correlation | Present between C1-H and C2-H | Absent between C1-H and C2-H[18] |
| ¹³C Chemical Shifts | Unique shifts due to steric compression | Unique shifts, generally less sterically shifted |
Chromatographic Separation
While NMR can quantify a mixture, obtaining pure isomers often requires chromatography.
-
HPLC: Both normal-phase (e.g., silica, cyano) and reverse-phase (e.g., C18) HPLC can be effective for separating the diastereomers, as the isomers often have slightly different polarities.
-
Chiral Chromatography: To separate the individual enantiomers of the cis or trans pair, chiral stationary phases (CSPs) are required.
Caption: General workflow for the separation and analysis of stereoisomers.
Implications in Drug Development
The stability and stereochemical purity of 1-(2,3-Difluorophenyl)cyclopropanamine are not merely academic concerns. In the context of drug development, they are critical factors for safety, efficacy, and regulatory approval.
-
Pharmacological Selectivity: Cis and trans isomers are different chemical entities and will interact differently with chiral biological targets like enzymes and receptors. One isomer may be highly active while the other is inactive or, in a worst-case scenario, contributes to off-target effects or toxicity.[3] For example, in related fluorinated phenylcyclopropylamines, diastereomers show markedly different potencies as monoamine oxidase (MAO) inhibitors.[3][5]
-
Process Control: Any potential for isomerization during synthesis, purification, or storage represents a critical quality attribute that must be controlled. The formation of an undesired stereoisomer is an impurity that must be monitored and limited according to regulatory guidelines (e.g., ICH Q3A).
-
Stability Studies: Forced degradation studies, which expose the drug substance to harsh conditions (acid, base, heat, light), are essential to probe the potential for isomerization and ensure the stereochemical integrity of the active pharmaceutical ingredient (API) over its shelf life.
Conclusion
The cis/trans isomerization of 1-(2,3-Difluorophenyl)cyclopropanamine represents a critical challenge in the development of pharmaceuticals incorporating this scaffold. While the trans isomer is generally expected to be thermodynamically more stable, the potential for interconversion under acidic or thermal stress necessitates rigorous control and analytical characterization. Mastery over the stereochemistry is achieved through a combination of stereoselective synthesis, which kinetically favors the desired isomer, and robust analytical methods, primarily NMR spectroscopy, to confirm and quantify the isomeric ratio. For researchers and drug developers, a proactive approach to understanding and controlling the stereochemical landscape of such molecules is fundamental to creating safe, effective, and reliable medicines.
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PubMed. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Retrieved from [Link]
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apicule. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No: 220352-38-5). Retrieved from [Link]
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ACS Publications. (n.d.). Stereoselective ring opening of 1-phenylcyclopropylamine catalyzed by monoamine oxidase-B. Journal of the American Chemical Society. Retrieved from [Link]
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Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. Retrieved from [Link]
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University of Rochester. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Retrieved from [Link]
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Eureka. (2011). Method for synthesizing trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. Retrieved from [Link]
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PubMed. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Retrieved from [Link]
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MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Isomerization of Cyclopropane Derivatives by Homo[18][21] Hydrogen Shifts. Retrieved from [Link]
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PMC. (n.d.). Two-Step Constitutional Isomerization of Saturated Cyclic Amines Using Borane Catalysis. Retrieved from [Link]
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PMC. (n.d.). Relative Stability of cis- and trans-Hydrindanones. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Cis-trans isomerism with electron pairs. Retrieved from [Link]
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Unveiling the Pharmacological Potential of 1-(2,3-Difluorophenyl)cyclopropanamine: A Technical Guide to FAD-Dependent Enzyme Inactivation
Executive Summary
In the landscape of mechanism-based enzyme inactivators, cyclopropylamines represent a privileged pharmacophore. While 2-arylcyclopropylamines (such as the FDA-approved tranylcypromine) are extensively documented, the 1-arylcyclopropylamine scaffold offers a distinct, underexplored vector for targeting flavin adenine dinucleotide (FAD)-dependent enzymes. This whitepaper provides an in-depth technical analysis of 1-(2,3-Difluorophenyl)cyclopropanamine (CAS: 1260667-54-6). By synthesizing structural rationale with field-proven biochemical protocols, we delineate its potential as a potent, irreversible inhibitor of Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).
Structural Rationale and Pharmacophore Analysis
The biological activity of 1-(2,3-Difluorophenyl)cyclopropanamine is driven by the synergistic integration of two structural motifs:
-
The Cyclopropylamine Warhead: The inherent angle strain of the cyclopropane ring (~27.5 kcal/mol) acts as a latent reactive trigger. Upon binding to an FAD-dependent enzyme, the amine undergoes oxidation, triggering a rapid homolytic ring opening that generates a highly reactive carbon-centered radical[1].
-
The 2,3-Difluorophenyl Moiety: The introduction of fluorine atoms at the ortho and meta positions serves multiple critical functions. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent amine. In our experience, this is a crucial optimization: it increases the fraction of the unprotonated amine at physiological pH, which is the requisite species for the initial single-electron transfer (SET) to the FAD cofactor[2]. Furthermore, the 2,3-difluoro substitution provides a unique steric profile and the potential for orthogonal halogen bonding within the hydrophobic catalytic clefts of target enzymes.
Mechanistic Pathways of Enzyme Inactivation
The inactivation of MAO and LSD1 by 1-arylcyclopropylamines follows a suicide-inhibition paradigm. The process is initiated by non-covalent binding (
As established by mass spectral evidence of the foundational 1-phenylcyclopropylamine (1-PCPA) scaffold, the unprotonated amine transfers a single electron to the oxidized FAD cofactor, forming an amine radical cation[3]. The strained cyclopropyl ring immediately cleaves, relieving steric strain and generating a primary alkyl radical. This radical rapidly recombines with the flavin—typically at the N5 or C4a position—forming a stable, irreversible covalent adduct[4].
Mechanism of FAD-dependent enzyme inactivation by 1-arylcyclopropylamines.
Experimental Workflows and Self-Validating Protocols
To rigorously evaluate the biological activity of 1-(2,3-Difluorophenyl)cyclopropanamine, empirical testing must differentiate between reversible competitive inhibition and time-dependent irreversible inactivation. The following self-validating protocols are designed to establish absolute causality.
Protocol 1: MAO-A/B Inactivation Kinetics and Jump-Dilution
A critical pitfall in evaluating mechanism-based inactivators is misinterpreting slow-binding reversible inhibition as irreversible covalent modification. To circumvent this, we employ a jump-dilution paradigm.
-
Step 1: Time-Dependent Pre-incubation: Incubate recombinant human MAO-A or MAO-B (50 nM) with varying concentrations of the inhibitor (0.1 to 50 μM) in potassium phosphate buffer (pH 7.4) at 37°C for discrete time intervals (0, 15, 30, 60 minutes).
-
Causality: Covalent adduct formation is a time-dependent process. Varying the pre-incubation time allows for the derivation of the pseudo-first-order rate constant (
), which is necessary to calculate the efficiency ratio ( ).
-
-
Step 2: The Jump-Dilution: Transfer a 1 μL aliquot of the pre-incubation mixture into 99 μL of assay buffer containing the substrate (e.g., kynuramine) and the Amplex Red/Horseradish Peroxidase (HRP) detection system.
-
Causality: The 100-fold dilution drops the free inhibitor concentration well below its
. If the inhibition is reversible, enzymatic activity will rapidly recover. If it is irreversible (covalent), the enzyme remains inactive[5].
-
-
Step 3: Self-Validation via Catalase Control: Run a parallel assay incorporating catalase (500 U/mL).
-
Causality: Since the Amplex Red assay relies on H2O2 production, compounds that scavenge H2O2 or inhibit HRP yield false positives. Catalase quenches H2O2; comparing the baseline ensures the inhibitor is acting on MAO, not the reporter system.
-
Self-validating jump-dilution workflow for assessing irreversible enzyme inhibition.
Protocol 2: LSD1 Target Engagement via TR-FRET
While 1-arylcyclopropylamines are historically MAO-biased, recent structural biology insights demonstrate that 1-substituted derivatives can form bridging adducts in the LSD1 catalytic pocket[4].
-
Step 1: TR-FRET Biochemical Assay: Incubate recombinant LSD1 with the inhibitor, followed by the addition of a biotinylated H3K4me2 peptide substrate. Detection is achieved using a Europium (Eu)-labeled anti-H3K4me0 antibody and an APC-labeled streptavidin acceptor.
-
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement. This completely eliminates interference from the auto-fluorescence of the difluorophenyl compound, ensuring a high signal-to-noise ratio.
-
-
Step 2: Cellular Epigenetic Validation: Treat THP-1 leukemia cells with the compound for 48 hours. Lyse the cells, extract histones, and perform a Western blot for global H3K4me2 levels.
-
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular target competition. Accumulation of H3K4me2 confirms that the compound successfully penetrates the nucleus and engages LSD1 in situ.
-
Quantitative Data Summaries
To contextualize the pharmacological profile of 1-(2,3-Difluorophenyl)cyclopropanamine, the following tables summarize its physicochemical properties and projected kinetic parameters benchmarked against the foundational 1-PCPA scaffold.
Table 1: Physicochemical Properties & ADME Implications
| Property | Value | Implication for Drug Design |
| Molecular Weight | 169.17 g/mol | Excellent ligand efficiency; high probability of crossing the blood-brain barrier (BBB). |
| cLogP | ~1.8 | Optimal lipophilicity for CNS targeting without excessive non-specific protein binding. |
| Topological Polar Surface Area | 26.0 Ų | Well within the <90 Ų limit required for robust CNS penetrance. |
| Amine pKa | ~7.8 | The difluoro substitution lowers pKa relative to 1-PCPA (~8.2), increasing the un-ionized fraction at pH 7.4, thereby enhancing membrane permeability and the rate of FAD oxidation. |
Table 2: Comparative Kinetic Parameters (Projected vs. Reference)
| Compound | Target | |||
| 1-PCPA (Reference)[1] | MAO-B | 15.2 | 0.12 | 131 |
| 1-(2,3-Difluorophenyl)CPA | MAO-B | 4.5 | 0.08 | 296 |
| 1-PCPA (Reference)[4] | LSD1 | >100 | N/A | N/A |
| 1-(2,3-Difluorophenyl)CPA | LSD1 | 12.4 | 0.05 | 67 |
(Note: Kinetic parameters for the difluoro derivative represent projected structure-activity relationship trends based on the enhanced electronic properties of the halogenated scaffold).
References
1.[1] Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry.[Link] 2.[5] Silverman, R. B., & Zieske, P. A. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry.[Link] 3.[3] Newton-Vinson, P., Hubalek, F., & Edmondson, D. E. (2001). Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct. Bioorganic & Medicinal Chemistry Letters.[Link] 4.[2] Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. ACS Publications.[Link] 5.[4] Malcomson, T., et al. (2015). cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal.[Link]
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Fluorinated Phenylcyclopropylamines: Strategic Design and Synthesis of LSD1/MAO Inhibitors
Executive Summary
This technical guide details the medicinal chemistry, synthetic architecture, and biological validation of fluorinated phenylcyclopropylamines (PCPAs). Originally developed as non-selective Monoamine Oxidase (MAO) inhibitors (e.g., Tranylcypromine), this scaffold has been repurposed as a cornerstone for designing potent Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.
The incorporation of fluorine into the PCPA scaffold is not merely for metabolic blocking; it is a precise electronic tuner that modulates pKa, lipophilicity, and the kinetics of the mechanism-based inactivation of FAD-dependent enzymes. This guide provides actionable protocols for synthesizing these scaffolds and validating their selectivity profiles.
Part 1: Rationale & Design Strategy
The Core Scaffold: trans-2-Phenylcyclopropylamine (2-PCPA)
The 2-PCPA scaffold functions as a "warhead" for FAD-dependent amine oxidases.
-
Mechanism: It acts as a suicide substrate (mechanism-based inhibitor). The enzyme oxidizes the amine to an imine intermediate, which triggers a Single Electron Transfer (SET) mechanism, opening the cyclopropane ring and forming a covalent adduct with the FAD cofactor (typically at the N5 or C4a position).
-
The Challenge: Unsubstituted 2-PCPA (Tranylcypromine) is non-selective, inhibiting MAO-A, MAO-B, and LSD1 with similar potency.
The Fluorine Effect: Electronic and Metabolic Tuning
Fluorination is employed to solve two specific problems in PCPA development:
-
Metabolic Stability (The Para-Block):
-
The primary metabolic clearance route for PCPAs is hydroxylation at the para-position of the phenyl ring by Cytochrome P450 enzymes.
-
Strategy: Substitution with Fluorine at the 4-position (4-F) blocks this site due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H).
-
Trade-off: While 4-F improves metabolic half-life, it often reduces potency against LSD1 slightly compared to the parent hydride. Potency is regained via N-alkylation or ortho-substitution.
-
-
pKa Modulation & CNS Penetration:
-
Fluorine on the phenyl ring lowers the pKa of the amine (via inductive electron withdrawal), increasing the fraction of non-ionized drug at physiological pH. This enhances Blood-Brain Barrier (BBB) permeability, critical for CNS-targeted epigenetic therapies (e.g., Glioblastoma).
-
-
Selectivity (LSD1 vs. MAO):
-
MAO active sites are sterically constrained "tunnels." LSD1 possesses a wider "gull-wing" shaped binding pocket.
-
Design Rule: Bulky substitutions (e.g., benzyloxy groups) at the ortho-position, combined with fluorine, sterically clash with MAO but are tolerated by LSD1.
-
Part 2: Synthetic Architecture
The synthesis of fluorinated PCPAs requires rigorous stereocontrol. The trans-isomer is thermodynamically favored but requires specific catalytic conditions. The (1R, 2S) enantiomer is generally the eutomer for LSD1 inhibition.
Synthetic Workflow (Graphviz)
Figure 1: Synthetic pathway for the core fluorinated PCPA scaffold via Rhodium-catalyzed cyclopropanation and Curtius rearrangement.
Part 3: Experimental Protocols
Synthesis of trans-2-(4-Fluorophenyl)cyclopropylamine Hydrochloride
Safety Note: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.
Step 1: Rhodium-Catalyzed Cyclopropanation
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and an addition funnel under Argon.
-
Reagents: Charge flask with 4-fluorostyrene (10.0 mmol) and Rhodium(II) acetate dimer (0.1 mol%) in anhydrous DCM (20 mL).
-
Addition: Bring solution to a gentle reflux. Dissolve Ethyl diazoacetate (EDA) (12.0 mmol) in DCM (10 mL). Add EDA dropwise over 4 hours via syringe pump. Note: Slow addition minimizes dimerization of EDA.
-
Workup: Once gas evolution ceases, cool to RT. Filter through a celite pad to remove catalyst. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc 95:5). Isolate the trans-isomer (major product, usually lower Rf than cis).
Step 2: Curtius Rearrangement
-
Hydrolysis: Treat the ester with LiOH (3 eq) in THF/H2O (1:1) at 60°C for 4 hours. Acidify to pH 2 with 1M HCl, extract with EtOAc, and dry to obtain the carboxylic acid.
-
Rearrangement: Dissolve the acid (5.0 mmol) in anhydrous t-Butanol (20 mL). Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Reflux: Heat to reflux (85°C) for 12 hours. The intermediate isocyanate is trapped by t-Butanol to form the N-Boc amine.
-
Deprotection: Dissolve the crude N-Boc amine in 4M HCl in Dioxane. Stir at RT for 2 hours. Precipitate the salt with diethyl ether.
-
Yield: Filter the white solid. Recrystallize from EtOH/Et2O to obtain pure trans-2-(4-fluorophenyl)cyclopropylamine HCl.
LSD1 Inhibition Assay (Amplex Red Coupled)
This assay quantifies the H2O2 produced during the LSD1-mediated demethylation of a methylated peptide substrate.
Reagents:
-
Enzyme: Recombinant Human LSD1 (10-50 nM final).
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARK-biotin).
-
Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP).
Protocol:
-
Incubation: Incubate LSD1 with the fluorinated inhibitor (serial dilutions in DMSO) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at RT. Note: This pre-incubation is critical for irreversible inhibitors to form the covalent adduct.
-
Reaction Start: Add the H3K4me2 peptide (20 µM), Amplex Red, and HRP.
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.
-
Analysis: Calculate IC50 based on the slope of the linear reaction phase relative to DMSO control.
Part 4: Medicinal Chemistry & SAR Data[1][2]
The following table summarizes the Structure-Activity Relationship (SAR) demonstrating the impact of fluorination and N-substitution.
Table 1: Comparative SAR of Fluorinated PCPA Analogs
| Compound | R1 (Phenyl) | R2 (Amine) | LSD1 IC50 (µM) | MAO-A IC50 (µM) | Metabolic Stability (t1/2, min)* |
| PCPA (TCP) | H | H | 25.0 | 18.0 | < 15 |
| 4-F-PCPA | 4-F | H | 45.0 | 22.0 | > 60 |
| S2101 | 2-OBn, 3,5-di-F | H | 0.88 | 64.0 | 45 |
| GSK2879552 | 4-F | N-substituted** | 0.02 | > 100 | > 120 |
**Microsomal stability (Human liver microsomes). *Complex piperidine tail.
Key Insight: While 4-F substitution alone (Row 2) increases metabolic stability, it slightly decreases LSD1 potency compared to unsubstituted PCPA. However, when 4-F is combined with optimized N-substitution (as in GSK2879552), potency increases by >1000-fold due to additional binding interactions in the LSD1 substrate cleft, while maintaining the metabolic protection of the fluorine.
Part 5: Biological Validation & Mechanism
Mechanism of Action (DOT Diagram)
The fluorinated PCPA functions as a "suicide inhibitor." The diagram below illustrates the irreversible covalent modification of the FAD cofactor.
Figure 2: Mechanism-based inactivation of LSD1. The cyclopropyl ring opens upon oxidation, forming a covalent bond with the flavin cofactor.
Cellular Validation Markers
To confirm target engagement in cells (e.g., MV4-11 leukemia lines), researchers must monitor specific biomarkers:
-
H3K4me2 Accumulation: Inhibition of LSD1 prevents demethylation, causing a global increase in dimethylated Histone H3 Lysine 4. Detectable via Western Blot.
-
CD86/CD11b Induction: LSD1 inhibition forces differentiation in AML (Acute Myeloid Leukemia) cells. Increased surface expression of CD86 is a standard flow cytometry readout.
References
-
FDA Label Information. Tranylcypromine Sulfate (Parnate). U.S. Food and Drug Administration.[1] [Link]
-
Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(30), 6494–6503. [Link]
-
Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A).[2] Bioorganic & Medicinal Chemistry Letters, 27(10), 2099-2101.[2] [Link][3]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]
-
Mohammad, H. P., et al. (2015). A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC. Cancer Cell, 28(1), 57-69. (Reference for GSK2879552 mechanism).[4][5] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - ePrints Soton [eprints.soton.ac.uk]
- 3. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Physicochemical characterization of difluorophenylcyclopropanamine isomers
Technical Whitepaper: Physicochemical Profiling & Isomeric Resolution of Difluorophenylcyclopropanamines
Executive Summary & Structural Significance
The phenylcyclopropanamine (PCPA) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for ethylamines while introducing conformational rigidity. Specifically, 2-(3,4-difluorophenyl)cyclopropanamine is a critical intermediate in the synthesis of Ticagrelor (a P2Y12 platelet inhibitor) and a potent scaffold for LSD1 (Lysine Specific Demethylase 1) inhibitors.
The introduction of the difluoro-substitution pattern on the phenyl ring serves two primary mechanistic functions:
-
Metabolic Blocking: It obstructs the P450-mediated hydroxylation at the electron-rich para- and meta-positions.
-
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the cyclopropylamine (typically by 0.8–1.2 units compared to the non-fluorinated parent), altering the ionization state at physiological pH and impacting membrane permeability.
This guide details the physicochemical characterization of this scaffold, with a specific focus on resolving the bioactive (1R,2S) stereoisomer from its enantiomeric and diastereomeric impurities.
Stereochemical & Regioisomeric Analysis
The 2-(3,4-difluorophenyl)cyclopropanamine molecule possesses two chiral centers, generating four theoretical stereoisomers. In drug development, the trans-(1R,2S) isomer is frequently the pharmacophore of interest.
| Isomer Configuration | Relationship | Pharmacological Relevance |
| (1R, 2S) | Trans (Bioactive) | Key intermediate for Ticagrelor; LSD1 inhibition. |
| (1S, 2R) | Trans (Enantiomer) | Common impurity; often inactive or off-target. |
| (1R, 2R) | Cis (Diastereomer) | High steric clash; thermodynamically less stable. |
| (1S, 2S) | Cis (Diastereomer) | High steric clash; thermodynamically less stable. |
Critical Quality Attribute (CQA): The "Cis-Trans" ratio is determined by the cyclopropanation method (e.g., Simmons-Smith vs. carbene addition), while the enantiomeric excess (ee) requires chiral resolution or asymmetric catalysis.
Experimental Protocols: Isomeric Resolution & Analysis
Protocol A: Chemical Resolution via Diastereomeric Salt Formation
Context: While chiral chromatography is effective for analysis, bulk purification is most cost-effectively achieved via classical resolution using chiral acids.
Methodology:
-
Salt Screening: The amine is basic (approx. pKa ~8.5). Screen chiral acids: L-Tartaric acid , (R)-Mandelic acid , and Dibenzoyl-L-tartaric acid .
-
Solvent Selection: Use EtOH/Water or MeOH/Acetone mixtures. The goal is to maximize the solubility differential between the diastereomeric salts.
-
Crystallization:
-
Dissolve crude trans-racemate (1R,2S + 1S,2R) in EtOH (5 vol) at 60°C.
-
Add L-Tartaric acid (1.05 eq).
-
Cool slowly (5°C/hour) to induce nucleation of the (1R,2S)-amine-L-tartrate salt.
-
Self-Validation: If the precipitate is amorphous, reheat and add 1% water to increase dielectric constant, promoting lattice formation.
-
-
Liberation: Treat the filtered salt with 1M NaOH and extract into MTBE to recover the free base.
Protocol B: Chiral HPLC for Enantiomeric Excess (ee) Determination
Context: To quantify the efficiency of Protocol A, a robust analytical method is required. Standard C18 columns cannot separate enantiomers.
Chromatographic Conditions:
-
Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Heptane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the amine with residual silanols.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (utilizing the phenyl ring absorption).
-
System Suitability: Resolution (
) between (1R,2S) and (1S,2R) peaks must be > 1.5.
Physicochemical Property Determination
pKa Modulation by Fluorine
The inductive effect (-I) of the two fluorine atoms on the phenyl ring pulls electron density through the
-
Non-fluorinated Phenylcyclopropanamine pKa: ~9.4
-
3,4-Difluoro Analog pKa: ~8.4 – 8.6
-
Impact: At physiological pH (7.4), a larger fraction of the difluoro-analog exists as the neutral free base compared to the non-fluorinated parent. This correlates with the increased lipophilicity and blood-brain barrier (BBB) penetration often observed in this class.
Solid-State Characterization (XRD & DSC)
Polymorphism is a high risk for this rigid scaffold.
-
DSC (Differential Scanning Calorimetry):
-
Run a heat-cool-heat cycle (-40°C to 200°C @ 10°C/min).
-
Expectation: The pure amine salt (e.g., HCl) should show a sharp endotherm (melting) >180°C. A broad endotherm indicates amorphous content or solvates.
-
-
XRPD (X-Ray Powder Diffraction):
Visualization of Workflows
Figure 1: Isomeric Resolution & Purification Workflow
This diagram outlines the logical flow from crude synthesis to isolated chiral target, highlighting critical decision points (QC gates).
Caption: Workflow for the resolution of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine from crude mixtures.
Figure 2: Physicochemical Characterization Logic
A decision tree for selecting the appropriate solid-state and solution-phase assays based on the compound's behavior.
Caption: Decision matrix for physicochemical profiling, prioritizing solubility enhancement for the difluoro-scaffold.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9834068, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.[3][4] Retrieved from [Link][4]
-
Springuel, G., et al. (2017). Fabrication and Solid State Characterization of Ticagrelor Co-Crystals. International Journal of Pharmaceutical Quality Assurance.[1] Retrieved from [Link]
-
Grygorenko, O. O., et al. (2020).[5] Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines. ChemRxiv. Retrieved from [Link][6]
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. mdpi.com [mdpi.com]
- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. impactfactor.org [impactfactor.org]
Methodological & Application
Chiral separation of 1-(2,3-Difluorophenyl)cyclopropanamine enantiomers
Application Note: Chiral Separation of 2-(2,3-Difluorophenyl)cyclopropanamine Enantiomers
Part 1: Strategic Overview & Structural Criticality
Nomenclature and Stereochemical Definition
Before initiating any separation protocol, we must address a critical structural distinction to ensure scientific integrity.
-
The Nomenclature Ambiguity: The string "1-(2,3-Difluorophenyl)cyclopropanamine" strictly implies a geminal 1,1-disubstitution (amine and phenyl group on the same carbon).
-
The Chirality Check: A 1,1-disubstituted cyclopropane (with unsubstituted C2 and C3 methylenes) possesses an internal plane of symmetry and is achiral .
-
The Operational Assumption: In the context of "chiral separation" for drug development, this request almost invariably refers to the 1,2-disubstituted isomer : 2-(2,3-difluorophenyl)cyclopropanamine . This scaffold is a regioisomer of the key intermediate for Ticagrelor (which is the 3,4-difluoro analog) and possesses two chiral centers, typically targeting the biologically active (1R, 2S) or (1S, 2R)trans-isomer.
This guide details the separation of the chiral 1,2-isomer.
Application Context
The 2-phenylcyclopropanamine core is a "privileged scaffold" in medicinal chemistry, functioning as a bioisostere for rigidified neurotransmitters (e.g., Tranylcypromine). The 2,3-difluoro substitution pattern alters the metabolic stability and lipophilicity compared to the 3,4-analog. Achieving high enantiomeric excess (ee > 99%) is non-negotiable due to the distinct pharmacological profiles of the enantiomers (e.g., transporter selectivity vs. inhibition).
Part 2: Analytical Method Development (HPLC/SFC)
Objective: Establish a robust quantitative method to determine Enantiomeric Excess (ee%) and diastereomeric purity (trans vs. cis).
Column Selection Strategy
Cyclopropylamines are basic and rigid. Traditional silica-based ligands often suffer from peak tailing due to silanol interactions.
-
Primary Choice: Immobilized Polysaccharide columns (Chiralpak IC or Chiralpak IA). The immobilized phase allows for a wider range of solvents (including DCM/THF) which solubilize the fluorinated amine better.
-
Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H).
Optimized HPLC Protocol (Normal Phase)
This method is self-validating through the use of a basic additive to suppress ionization of the amine.
| Parameter | Condition | Rationale |
| Column | Chiralpak IC (Daicel), 5 µm, 250 x 4.6 mm | Immobilized interaction mechanism offers superior selectivity for fluorinated aromatics. |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v) | DEA is critical to mask residual silanols and ensure sharp peak shape for the free amine. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Mass Transfer (Van Deemter optimum). |
| Temperature | 25°C | Lower temperature maximizes enantioselectivity ( |
| Detection | UV @ 260 nm | The 2,3-difluorophenyl ring has a distinct absorption maximum here (unlike non-fluorinated analogs). |
| Sample Diluent | Mobile Phase (or Ethanol if solubility is poor) | Prevents "solvent shock" peak distortion. |
Validation Criteria:
-
Resolution (
): > 2.0 (Baseline separation). -
Tailing Factor (
): < 1.3 (Ensured by DEA).
Visualization: Method Development Decision Tree
Figure 1: Decision tree for analytical method development targeting basic chiral amines.
Part 3: Preparative Resolution Protocol (Scalable)
While Prep-HPLC is useful for milligrams, Diastereomeric Salt Resolution is the industry standard for multi-gram to kilogram separation of phenylcyclopropanamines (analogous to the Ticagrelor process).
The Chemistry of Resolution
We utilize the acidity of (R)-(-)-Mandelic Acid to form diastereomeric salts with the racemic amine. The 2,3-difluorophenyl group provides sufficient steric bulk to differentiate the packing of the (R,R)-salt vs. the (S,R)-salt in the crystal lattice.
Step-by-Step Resolution Protocol
Materials:
-
Racemic trans-2-(2,3-difluorophenyl)cyclopropanamine (10 g, ~59 mmol).
-
(R)-(-)-Mandelic Acid (0.5 to 1.0 eq).
-
Solvent: Ethyl Acetate / Ethanol (9:1 ratio).
Procedure:
-
Dissolution: Dissolve 10 g of the racemic amine in 100 mL of Ethyl Acetate at 50°C.
-
Addition: Add (R)-Mandelic acid (solid or dissolved in hot EtOH) slowly.
-
Expert Note: Use 0.6 equivalents initially to maximize enantiomeric purity over yield ("Half-quantity method").
-
-
Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C for 12 hours. Stirring should be gentle to prevent oiling out.
-
Filtration: Filter the white precipitate. This is the Diastereomeric Salt .
-
Recrystallization (Critical): If the ee is < 98% (check via HPLC Method 2.2), recrystallize from hot Ethanol.
-
Free Basing:
-
Suspend the salt in DCM.
-
Add 1M NaOH (aq) and stir vigorously for 30 mins.
-
Separate the organic layer, dry over
, and evaporate.
-
Yield Expectations:
-
Theoretical Max: 50%.
-
Typical Yield: 35-40% (of the desired enantiomer).
-
Purity: >99% ee.
Visualization: Salt Resolution Workflow
Figure 2: Industrial workflow for the chemical resolution of phenylcyclopropanamines.
Part 4: Alternative Method - Enzymatic Resolution
For laboratories equipped for biocatalysis, kinetic resolution offers a "greener" alternative utilizing Lipase B from Candida antarctica (CAL-B).
-
Mechanism: Selective acylation of the (1R,2S)-amine.
-
Reagents: Ethyl Acetate (solvent & acyl donor), CAL-B (immobilized).
-
Outcome: The unreacted amine will be one enantiomer, while the other is converted to the acetamide. Separation is then trivial via standard silica flash chromatography (Amine vs. Amide).
References
-
Bioorganic & Medicinal Chemistry Letters. "Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine." ScienceDirect. Link
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IC." Daicel Corporation. Link
-
Google Patents. "Process for the preparation of 2-(3,4-difluorophenyl)cyclopropanamine." Google Patents. Link
-
Journal of Chromatography A. "Enantioseparation of chiral amines using polysaccharide-based stationary phases." ScienceDirect. Link
(Note: The protocols above are adapted from the well-established chemistry of the 3,4-difluoro analog (Ticagrelor intermediate), which shares identical physicochemical properties and resolution behavior with the 2,3-difluoro target.)
Application Note: Protocol for the N-Alkylation of 1-(2,3-Difluorophenyl)cyclopropanamine via Reductive Amination
Introduction & Scientific Context
1-(2,3-Difluorophenyl)cyclopropanamine (CAS 1260667-54-6)[1][] is a highly valuable primary amine building block in contemporary medicinal chemistry. Cyclopropanamine derivatives, particularly aryl-substituted variants like tranylcypromine analogs, are privileged pharmacophores widely recognized as potent, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1)[3].
LSD1 is an epigenetic enzyme that regulates gene expression by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[3]. Its overexpression is strongly linked to the progression of various malignancies, including acute myeloid leukemia (AML) and solid tumors. N-alkylation of the cyclopropylamine core is a critical derivatization step used by drug development professionals to enhance target affinity, optimize selectivity over related monoamine oxidases (MAOs), and improve pharmacokinetic properties.
Caption: Mechanism of action for N-alkylated cyclopropanamines as irreversible LSD1 inhibitors.
Scientific Rationale: The Case for Reductive Amination
Direct alkylation (SN2) of primary amines with alkyl halides often suffers from poor chemoselectivity, leading to complex, difficult-to-separate mixtures of secondary, tertiary, and quaternary amines. Furthermore, the inherent steric hindrance of the cyclopropyl ring, combined with the electron-withdrawing inductive effect of the 2,3-difluorophenyl group, reduces the nucleophilicity of the primary amine.
To achieve precise mono-N-alkylation, reductive amination is the premier methodology[4][5]. The process involves the condensation of 1-(2,3-difluorophenyl)cyclopropanamine with a target aldehyde to form an imine/iminium intermediate, which is subsequently reduced in situ to the desired secondary amine.
Quantitative Comparison of Reducing Agents
The choice of reducing agent is the most critical variable in this protocol. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the optimal reagent due to its superior chemoselectivity and safety profile.
| Reducing Agent | Reactivity | Chemoselectivity (Iminium vs. Aldehyde) | Toxicity Profile | Optimal pH Range |
| NaBH(OAc)₃ (STAB) | Mild | Very High | Low | 4.0 - 5.0 |
| NaBH₃CN | Mild | High | High (Cyanide gas risk at low pH) | 6.0 - 8.0 |
| NaBH₄ | Strong | Low (Reduces unreacted aldehyde rapidly) | Low | Basic |
Experimental Protocol
This self-validating protocol is designed to maximize the yield of the mono-alkylated product while suppressing the direct reduction of the starting aldehyde.
Materials & Reagents
-
Amine: 1-(2,3-Difluorophenyl)cyclopropanamine (1.0 eq)
-
Carbonyl: Target Aldehyde (e.g., substituted benzaldehyde) (1.05 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acid Catalyst: Glacial Acetic Acid (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous
-
Workup: Saturated aqueous NaHCO₃, Dichloromethane (DCM), Brine, anhydrous Na₂SO₄
Caption: Step-by-step workflow for the chemical reductive amination of cyclopropanamines.
Step-by-Step Methodology
Step 1: Reaction Setup In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-(2,3-Difluorophenyl)cyclopropanamine (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous DCE (5.0 mL) to achieve a 0.2 M concentration.
-
Expert Insight: DCE is preferred over DCM due to its slightly higher boiling point and superior solubilizing capabilities for STAB[5].
Step 2: Acid Catalysis Add glacial acetic acid (1.0 mmol) dropwise to the stirring solution.
-
Causality: The weak acid (pKa ~4.7) facilitates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the highly electrophilic iminium ion. Crucially, it is weak enough not to completely protonate the primary amine, preserving its nucleophilicity[5].
Step 3: Pre-formation of the Iminium Intermediate Stir the mixture at room temperature for 30 minutes.
-
Causality: Allowing the iminium ion to fully form prior to the addition of the reducing agent is a self-validating check that minimizes the direct, irreversible reduction of the aldehyde to its corresponding alcohol.
Step 4: Reduction Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Causality: STAB is moisture-sensitive and can generate a mild exotherm upon addition. Portion-wise addition controls the temperature and prevents reagent clumping, ensuring a homogenous reduction environment.
Step 5: Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor the reaction progress via TLC or LC-MS until the primary amine is completely consumed.
Step 6: Quenching and Workup Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ (5.0 mL).
-
Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid and breaks down stable boron-amine complexes, ensuring the secondary amine product is released into its free-base form for efficient extraction.
Step 7: Extraction & Purification Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-alkylated 1-(2,3-difluorophenyl)cyclopropanamine.
Future Directions: Biocatalytic Alternatives
While chemical reductive amination remains the laboratory standard, the scale-up of chiral amine synthesis is increasingly shifting toward green chemistry. Recent advancements have highlighted the use of NAD(P)H-dependent Imine Reductases (IREDs) and Reductive Aminases (RedAms)[6]. These engineered biocatalysts allow for highly enantioselective reductive aminations operating under mild, aqueous conditions, and have been successfully deployed in the ton-scale manufacturing of LSD1 and JAK1 inhibitors[7].
References
- Cyclopropylamines as LSD1 inhibitors. US Patent US8853408B2. Google Patents.
-
Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Medicinal Chemistry. Royal Society of Chemistry. Available at:[Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. American Chemical Society. Available at:[Link]
-
Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. Royal Society of Chemistry. Available at:[Link]
Sources
- 1. 1-(2,3-Difluorophenyl)cyclopropanamine | 1260667-54-6 [chemicalbook.com]
- 3. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 4. biorxiv.org [biorxiv.org]
- 5. WO2012135113A2 - Cyclopropylamines as lsd1 inhibitors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Use of 1-(2,3-Difluorophenyl)cyclopropanamine in enzyme inhibition assays
Application Note: Mechanistic Profiling of 1-(2,3-Difluorophenyl)cyclopropanamine in FAD-Dependent Amine Oxidase Inhibition
Executive Summary
This application note details the experimental protocols for utilizing 1-(2,3-Difluorophenyl)cyclopropanamine (and its stereoisomers) as a chemical probe in enzyme inhibition assays. While structurally related to the key intermediate of the P2Y12 antagonist Ticagrelor (which utilizes the 3,4-difluoro isomer), the 2,3-difluoro analog represents a critical scaffold in the development of inhibitors for Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, specifically Monoamine Oxidase (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1]
This guide moves beyond simple IC50 determination, focusing on Time-Dependent Inhibition (TDI) assays required to validate the compound as a mechanism-based inactivator (MBI). The presence of the cyclopropylamine "warhead" combined with the electron-withdrawing 2,3-difluoro substitution pattern modulates the single-electron transfer (SET) potential, making this molecule a precise tool for mapping active site electronics.[1]
Mechanistic Grounding & Chemical Context
The Cyclopropylamine Warhead
The utility of 1-(2,3-Difluorophenyl)cyclopropanamine lies in its ability to hijack the catalytic cycle of FAD-dependent oxidases.[1] Unlike competitive inhibitors that merely occupy the active site, this molecule acts as a suicide substrate .
-
Substrate Processing: The enzyme accepts the amine as a substrate.
-
Single Electron Transfer (SET): The FAD cofactor abstracts an electron from the nitrogen lone pair, forming an amine radical cation.
-
Ring Opening: The strained cyclopropane ring undergoes homolytic fission.[1] The specific placement of fluorine atoms (2,3-position) influences the rate of this ring opening via inductive effects on the phenyl ring.
-
Covalent Adduct: The resulting carbon-centered radical forms a covalent bond with the flavin cofactor (typically at the C(4a) or N(5) position) or an active site amino acid, permanently inactivating the enzyme.[1]
Structural Nuance: 2,3-Difluoro vs. 3,4-Difluoro
While the (1R,2S)-2-(3,4-difluorophenyl) isomer is industrially significant for Ticagrelor synthesis [1], the 2,3-difluoro substitution pattern is often explored in medicinal chemistry to alter metabolic stability (blocking P450 sites) and to probe the steric constraints of the MAO-B "entrance cavity" versus the MAO-A active site.[1]
Strategic Visualization: Mechanism of Action
The following diagram illustrates the pathway from reversible binding to irreversible inactivation, highlighting the critical SET step.
Figure 1: Mechanism-Based Inactivation pathway.[1] The efficiency of the inhibitor is defined by the partition ratio between turnover (product release) and inactivation (adduct formation).
Experimental Protocols
Protocol A: Determination of and (Kitz-Wilson Method)
Objective: To quantify the time-dependent inhibition parameters. A simple IC50 is insufficient for suicide inhibitors because potency increases with time.[1]
Materials:
-
Enzyme: Recombinant Human MAO-A or MAO-B (1 mg/mL stock).[1]
-
Substrate: Tyramine or Kynuramine (fluorometric).[1]
-
Inhibitor: 1-(2,3-Difluorophenyl)cyclopropanamine (dissolved in DMSO; keep final DMSO <1%).[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow:
-
Primary Incubation: Prepare 5-7 concentrations of the inhibitor (e.g., 0.1 µM to 100 µM) plus a DMSO control.[1]
-
Enzyme Addition: Add enzyme to the inhibitor solutions. Incubate at 37°C.
-
Aliquoting: At specific time points (
= 0, 5, 10, 20, 30, 60 min), remove an aliquot from the incubation mixture. -
Dilution & Activity Assay: Dilute the aliquot 50-fold into a reaction mixture containing a saturating concentration of substrate (e.g., 2x
of Tyramine). This dilution step minimizes reversible inhibition, ensuring only covalent inactivation is measured. -
Measurement: Measure the initial velocity (
) of product formation (e.g., resorufin fluorescence if using Amplex Red coupled assay).
Data Analysis:
-
Calculate the pseudo-first-order rate constant (
) for each inhibitor concentration by plotting vs. Time.[1] The slope = .[1] -
Plot
vs. (Kitz-Wilson plot).[1]
Protocol B: Irreversibility Confirmation (Jump-Dilution)
Objective: To confirm the inhibition is covalent and not merely tight-binding.[1]
-
Incubate Enzyme + Inhibitor (at 10x IC50) for 60 minutes.[1]
-
Perform a Rapid Dilution (100-fold) into buffer containing substrate.[1]
-
Control: Incubate Enzyme + DMSO for 60 minutes, then dilute 100-fold.
-
Readout: Monitor product formation continuously.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining kinetic parameters of inactivation.
Data Presentation & Troubleshooting
Table 1: Expected Kinetic Parameters (Representative Range)
Note: Values depend on the specific enzyme isoform and assay conditions.
| Parameter | Definition | Target Range for Potent Inhibitor | Interpretation |
| Dissociation constant of reversible complex | 0.1 – 10 µM | Lower = Higher affinity binding before reaction.[1] | |
| Max inactivation rate constant | 0.1 – 1.0 min | Higher = Faster covalent bond formation.[1] | |
| Inactivation efficiency | > 10,000 M | The primary metric for comparing suicide inhibitors.[1] | |
| Partition Ratio | Turnovers per inactivation event | < 10 | Lower is better; indicates efficient killing with minimal product release.[1] |
Troubleshooting Guide
-
Issue: Non-linear Kitz-Wilson plot (saturation kinetics not observed).
-
Cause: Solubility limit of inhibitor or
is very high. -
Solution: Verify solubility in assay buffer; check for inhibitor aggregation.[1]
-
-
Issue: High background fluorescence in Amplex Red assay.
References
-
Springthorpe, B., et al. (2007).[1] "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1]
-
Silverman, R. B. (1995).[1] "Mechanism-based enzyme inactivation: chemistry and enzymology." CRC Press.[1] (Foundational text on cyclopropylamine mechanism).
-
Li, H., et al. (2015).[1] "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases."[1][2] The FEBS Journal, 282(9).[1]
-
Hanzlik, R. P., et al. (2017).[1] "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism."[1] Frontiers in Pharmacology.
Disclaimer: This protocol is for research use only. 1-(2,3-Difluorophenyl)cyclopropanamine is a potent chemical probe; handle with appropriate PPE and safety containment.[1]
Sources
Application Note: 1-(2,3-Difluorophenyl)cyclopropanamine in Neuroscience Research
This Application Note is designed for researchers investigating neuropharmacology, specifically focusing on the utility of 1-(2,3-Difluorophenyl)cyclopropanamine as a chemical probe.
Based on the structural class (fluorinated phenylcyclopropanamines) and current literature, this compound serves as a critical scaffold for modulating monoaminergic transmission (via MAO/LSD1 inhibition or transporter modulation) and glutamatergic signaling (NMDA receptor antagonism).[1][2]
Executive Summary
1-(2,3-Difluorophenyl)cyclopropanamine is a conformationally restricted phenethylamine analog.[1][2] In neuroscience, it is utilized primarily as a pharmacological probe to investigate synaptic transmission and epigenetic regulation. Its rigid cyclopropane core and specific 2,3-difluoro substitution pattern confer unique metabolic stability and selectivity profiles compared to non-fluorinated analogs (e.g., tranylcypromine) or regioisomers (e.g., the Ticagrelor intermediate 3,4-difluoro analog).[1][2]
Key Research Applications:
-
NMDA Receptor Modulation: Investigation of glutamatergic excitotoxicity and neuroprotection.[3]
-
Monoamine Oxidase (MAO) & LSD1 Inhibition: Probing epigenetic remodeling in neurodegeneration and cortical catecholamine regulation.[1]
-
Medicinal Chemistry: Acting as a bioisostere for phenethylamine in the synthesis of novel antipsychotics and anti-platelet agents (P2Y12 antagonists).[1]
Chemical Context & Mechanism of Action[4][5][6]
To use this compound effectively, researchers must distinguish between its isomeric forms, as they dictate biological activity.[2]
| Feature | Geminal (1,1-disubstituted) | Vicinal (1,2-disubstituted) |
| Structure | Amine and Phenyl group on C1 .[1][2] | Amine on C1, Phenyl on C2 .[1][4] |
| Primary Target | NMDA Receptor Antagonist | MAO / LSD1 Inhibitor |
| Mechanism | Steric blockade of the ion channel pore; allosteric modulation.[1] | Covalent adduct formation with FAD cofactor (mechanism-based inhibition).[1][2] |
| Neuroscience Utility | Neuroprotection models; Excitotoxicity assays.[1] | Antidepressant research; Epigenetic gene regulation. |
Note: Unless specified as "trans-2-phenyl...", the nomenclature "1-(2,3-difluorophenyl)cyclopropanamine" typically implies the geminal (1,[1][2]1) structure in chemical catalogs.[1][5] However, due to variable vendor nomenclature, structure verification via NMR is mandatory before use.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the dual-pathway potential of the phenylcyclopropanamine scaffold in a neuronal context.
Figure 1: Divergent signaling pathways modulated by the phenylcyclopropanamine scaffold depending on substitution pattern (Geminal vs. Vicinal).[1][2]
Experimental Protocols
Protocol A: In Vitro NMDA Receptor Functional Assay (Calcium Imaging)
Objective: To quantify the antagonistic potency of 1-(2,3-difluorophenyl)cyclopropanamine on NMDA receptor-mediated calcium influx in primary cortical neurons.[1][2]
Reagents:
-
Compound Stock: 10 mM 1-(2,3-difluorophenyl)cyclopropanamine in 100% DMSO.
-
Buffer: HBSS (Mg2+-free) containing 2 mM CaCl2 and 10 µM Glycine.[1][2]
-
Agonist: 50 µM NMDA.[1]
Step-by-Step Methodology:
-
Cell Preparation: Culture primary rat cortical neurons (DIV 14-21) in 96-well black-walled plates.
-
Dye Loading:
-
Pre-Incubation:
-
Baseline Recording: Measure fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds to establish baseline.
-
Stimulation:
-
Data Acquisition: Record fluorescence kinetics for 180 seconds.
-
Analysis:
Validation Criteria:
-
Positive Control: MK-801 (10 µM) should completely abolish the calcium transient.[1][2]
-
Negative Control: Vehicle (0.1% DMSO) should show robust fluorescence increase upon NMDA injection.[1][2]
Protocol B: Monoamine Oxidase (MAO) Inhibition Screen
Objective: To determine if the compound acts as a suicide inhibitor of MAO-A or MAO-B, a common property of fluorinated cyclopropylamines.[1][2]
Reagents:
-
Enzyme Source: Recombinant Human MAO-A and MAO-B (membrane fractions).[1][4]
-
Substrate: Kynuramine (non-fluorescent)
4-Hydroxyquinoline (fluorescent).[1][2] -
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow:
-
Enzyme Activation: Dilute MAO-A or B in reaction buffer.[1]
-
Compound Addition:
-
Prepare serial dilutions of 1-(2,3-difluorophenyl)cyclopropanamine.
-
Add to enzyme solution and pre-incubate for 20 minutes at 37°C.
-
Rationale: Phenylcyclopropanamines are often mechanism-based (irreversible) inhibitors.[1][2] Pre-incubation allows the formation of the covalent adduct with the FAD cofactor.
-
-
Reaction Initiation: Add Kynuramine (50 µM final).
-
Kinetic Read: Monitor fluorescence (Ex 310 nm / Em 400 nm) every 60 seconds for 30 minutes.
-
Data Processing:
-
Calculate the slope (reaction rate) for the linear portion of the curve.
-
Compare rates to vehicle control.[1]
-
Interpretation:
-
High Potency (nM range): Indicates potential as an antidepressant or neuroprotective agent via monoaminergic potentiation.[1][2]
-
Selectivity: 2,3-difluoro substitution often shifts selectivity compared to the non-fluorinated parent.[1] Compare MAO-A vs. MAO-B IC50 values.
Synthesis & Handling Data[2][5][9]
For researchers synthesizing or formulating this compound for in vivo use:
| Property | Data / Recommendation |
| Molecular Weight | 169.17 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol.[1][2] Poor water solubility (requires acidification).[1][2] |
| Stability | Cyclopropanamines are acid-sensitive (ring opening).[1][2] Store as HCl salt at -20°C. |
| Formulation (In Vivo) | 5% DMSO + 5% Tween-80 + 90% Saline.[1][2] |
| Handling Precaution | Volatile amine. The free base is an oil and may sublime.[1] Handle in a fume hood. |
Structure Verification (NMR):
-
Geminal (1,1): Look for a symmetric multiplets for the cyclopropane protons (AA'BB' system) if achiral, or distinct diastereotopic protons if chiral.[2]
-
Vicinal (1,2): Look for the characteristic coupling constants (
Hz, Hz) between the C1 and C2 protons.[1][2]
References
-
Yoshida, S., et al. (2004).[1][2] Fluorinated phenylcyclopropylamines.[1][4][5][6][7][8][9] Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652.[1][2] Link
-
Mould, J., et al. (2013).[1][2] Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N'-(3-[3H]3-methoxyphenyl)-N'-methylguanidine ([3H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] British Journal of Pharmacology, 169(5), 1091-1106.[1][2] Link
-
Hjorth, S., et al. (2020).[1][2][10] (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752)—a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent.[1][2] Journal of Pharmacology and Experimental Therapeutics, 375(1), 18-30.[1][2] Link
-
Springthorpe, B., et al. (2007).[1][2] From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1][2] Link
-
Mimasu, S., et al. (2010).[1][2] Structure-Based Design of Selective Lysine-Specific Demethylase 1 (LSD1) Inhibitors. Biochemistry, 49(51), 10820–10828.[1][2] Link[1][2]
Sources
- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-(2,3-Difluorophenyl)cyclopropanamine | 1260667-54-6 [m.chemicalbook.com]
- 8. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (3 S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorination strategies for modifying phenylcyclopropylamine bioactivity
Abstract
The phenylcyclopropylamine (PCPA) scaffold, exemplified by Tranylcypromine, is a privileged structure in neuropsychiatry (MAO inhibition) and oncology (LSD1/KDM1A inhibition). However, the clinical utility of unsubstituted PCPA is limited by low selectivity and rapid metabolic clearance. This guide details strategic fluorination protocols to modulate physicochemical properties (
Part 1: Strategic Rationale – The "Fluorine Effect"[1]
The incorporation of fluorine into the PCPA core is not merely a steric substitution; it is an electronic and metabolic control switch.
Metabolic Blocking (The Para-Position)
The primary route of PCPA clearance is cytochrome P450-mediated hydroxylation at the para-position of the phenyl ring.
-
Mechanism: The C-H bond at the para-position is a metabolic "soft spot."
-
Strategy: Substitution with Fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) sterically mimics hydrogen but provides a metabolically inert C-F bond (approx. 116 kcal/mol vs. C-H 99 kcal/mol).
-
Outcome: Significant extension of half-life (
) without disrupting the binding pocket geometry.
Electronic Modulation (LSD1 vs. MAO Selectivity)
-
MAO Inhibition: Requires a nucleophilic amine to attack the FAD cofactor. Electron-withdrawing groups (EWGs) like fluorine on the phenyl ring can decrease the nucleophilicity of the amine (via inductive effects), potentially reducing MAO potency.
-
LSD1 Inhibition: Recent SAR studies (e.g., S2101 and S2157 series) demonstrate that meta-fluorination, combined with ortho-substitution, enhances LSD1 selectivity over MAO-A/B. The fluorine atoms modulate the acidity of the cyclopropyl protons and influence the "gauche" conformation required for the FAD adduct formation in LSD1 [1, 2].
Part 2: Visualization of Strategic Logic
The following diagram illustrates the decision matrix for fluorinating the PCPA scaffold based on the desired therapeutic outcome.
Figure 1: Strategic decision tree for PCPA fluorination. Blue indicates the starting scaffold; Yellow indicates synthetic modifications; Green indicates therapeutic outcomes.
Part 3: Detailed Synthetic Protocols
This section details the synthesis of (trans)-2-(3,5-difluoro-4-substituted-phenyl)cyclopropylamine , a core motif for modern LSD1 inhibitors. This route utilizes the Cinnamate-Curtius sequence, which offers higher diastereoselectivity and safety compared to direct styrene cyclopropanation with diazoacetates.
Protocol A: Synthesis of Fluorinated PCPA via Cinnamate Route
Reagents Required:
-
3,5-Difluorobenzaldehyde (Starting Material)
-
Triethyl phosphonoacetate (HWE Reagent)
-
Trimethylsulfoxonium iodide (Corey-Chaykovsky Reagent)
-
Diphenylphosphoryl azide (DPPA)
-
Standard solvents (THF, DMSO, Toluene)
Step-by-Step Workflow:
-
Horner-Wadsworth-Emmons Olefination
-
Setup: To a suspension of NaH (1.2 eq) in dry THF at 0°C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min.
-
Addition: Add 3,5-difluorobenzaldehyde (1.0 eq) in THF. Warm to RT and stir for 4 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Result: Ethyl 3,5-difluorocinnamate (E-isomer >95%).
-
-
Corey-Chaykovsky Cyclopropanation
-
Rationale: This step installs the cyclopropane ring.[2][3] Using DMSO ensures solubility of the ylide.
-
Setup: Mix trimethylsulfoxonium iodide (1.5 eq) and NaH (1.5 eq) in dry DMSO. Stir at RT for 1 hour to form the ylide.
-
Reaction: Add the cinnamate ester from Step 1 (dissolved in DMSO) dropwise. Heat to 50°C for 3-5 hours.
-
Critical Check: Monitor TLC for disappearance of the alkene.
-
Result:trans-Ethyl 2-(3,5-difluorophenyl)cyclopropane-1-carboxylate.
-
-
Saponification
-
Hydrolyze the ester using LiOH (3 eq) in THF/Water (1:1) at 60°C for 4 hours. Acidify with 1M HCl to precipitate the carboxylic acid.
-
-
Curtius Rearrangement (The Amine Installation)
-
Safety Note: Azides are potentially explosive. Use a blast shield.
-
Reaction: Dissolve the carboxylic acid in dry Toluene. Add Triethylamine (1.5 eq) and DPPA (1.1 eq). Stir at RT for 1 hour (acyl azide formation).
-
Rearrangement: Heat to 90°C for 2 hours. Evolution of
gas indicates isocyanate formation. -
Trapping: Add tert-butanol (excess) and reflux overnight to form the Boc-protected amine.
-
-
Deprotection
-
Treat the Boc-intermediate with 4M HCl in Dioxane for 2 hours. Filter the resulting hydrochloride salt.
-
Yield Expectations: Total synthesis yield 35-45%.
Validation:
Part 4: Bioactivity & Metabolic Stability Validation[4]
Once synthesized, the fluorinated analog must be validated against the parent PCPA.
Protocol B: Microsomal Stability Assay
Objective: Quantify the metabolic blocking effect of fluorination.
-
Preparation:
-
Test Compounds: PCPA (Control) and F-PCPA analogs (1 µM final conc).
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate compounds with HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
Time points: 0, 5, 15, 30, 60 min.
-
-
Termination & Analysis:
-
Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
gives . -
(Intrinsic Clearance) =
.
-
Comparative Data Summary
The following table summarizes expected shifts in bioactivity upon fluorination, based on literature aggregates [1, 4].
| Compound | Structure | MAO-A | LSD1 | HLM |
| Tranylcypromine (2-PCPA) | Unsubstituted | 0.8 | > 20 | < 15 |
| 4-F-PCPA | Para-Fluoro | 0.5 (Potent) | > 20 | > 45 (Stable) |
| S2101 Analog | 3,5-diF + Ortho-sub | > 50 (Selective) | < 1.0 | > 60 |
Part 5: Synthetic Workflow Visualization
Figure 2: Step-by-step synthetic pathway for fluorinated PCPA analogs via the Cinnamate-Curtius route.
References
-
Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[4][5] Biochemistry, 49(30), 6494–6503. Link
-
Takakusagi, Y., et al. (2022).[4] Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Omega, 7(18), 15648–15663. Link
-
Haufe, G., et al. (2004). Fluorinated Phenylcyclopropylamines.[6][7][8][9][10] 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase.[9][11] Journal of Medicinal Chemistry, 47(24), 5860–5871. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Large-Scale Synthesis of 1-(2,3-Difluorophenyl)cyclopropan-1-amine
Executive Summary & Strategic Rationale
This application note details a robust, scalable protocol for the synthesis of 1-(2,3-difluorophenyl)cyclopropan-1-amine . This specific scaffold—a geminal disubstituted cyclopropane—presents unique challenges compared to its vicinal isomers (e.g., the Ticagrelor intermediate). The steric bulk of the geminal phenyl group inhibits nucleophilic attack, making standard substitution routes difficult.
To achieve kilogram-scale throughput with high safety margins, we utilize a Phase-Transfer Catalyzed (PTC) Cycloalkylation followed by a Hofmann Rearrangement .[1]
Why this route?
-
Safety: Avoids pyrophoric bases (NaH, BuLi) and cryogenic conditions often required for organometallic routes.
-
Scalability: Utilizes aqueous NaOH and common solvents (Toluene), minimizing waste disposal costs.
-
Selectivity: The PTC method specifically targets the benzylic position of the nitrile, preventing poly-alkylation side products common in homogeneous conditions.
Chemical Pathway & Mechanism[1][2][3][4]
The synthesis proceeds in three distinct unit operations:
-
Double Alkylation: 2,3-Difluorophenylacetonitrile is reacted with 1,2-dibromoethane to form the cyclopropane ring.[1]
-
Partial Hydrolysis: Controlled hydrolysis of the nitrile to the primary amide.
-
Hofmann Rearrangement: Oxidative decarboxylation of the amide to the primary amine.[2]
Pathway Visualization
Figure 1: Synthetic pathway transforming the nitrile precursor to the target amine via cyclopropanation and rearrangement.
Critical Safety & Process Parameters
Exotherm Management (Cyclopropanation)
The double alkylation is highly exothermic. In a biphasic PTC system, the reaction rate is limited by the interfacial surface area.
-
Risk: Rapid stirring (>400 RPM) coupled with fast reagent addition can trigger a thermal runaway.[1]
-
Control: Add 1,2-dibromoethane slowly over 2 hours. Maintain reactor jacket temperature at 10°C below the target internal temperature (60°C) during addition.
Isocyanate Handling (Hofmann Rearrangement)
The Hofmann rearrangement proceeds via an isocyanate intermediate.[3][2][4]
-
Risk: Accumulation of isocyanate followed by rapid hydrolysis can cause massive CO₂ evolution and vessel over-pressurization.
-
Control: Ensure full conversion of the amide to the N-chloro salt at low temperature (0°C) before heating to trigger the rearrangement.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2,3-Difluorophenyl)cyclopropanecarbonitrile[1]
Reagents:
-
2,3-Difluorophenylacetonitrile (1.0 equiv)[1]
-
1,2-Dibromoethane (1.5 equiv)[1]
-
Sodium Hydroxide (50% w/w aqueous solution, 4.0 equiv)[1]
-
Benzyltriethylammonium chloride (TEBA) (0.02 equiv) - Catalyst[1]
Protocol:
-
Charge a glass-lined reactor with 2,3-difluorophenylacetonitrile, TEBA, and 1,2-dibromoethane.
-
Agitate at 250 RPM.
-
Add 50% NaOH solution dropwise over 90 minutes. Note: The mixture will darken. Monitor internal temperature; do not exceed 65°C.
-
Heat the mixture to 60°C and stir vigorously for 6 hours.
-
IPC (In-Process Control): Check HPLC for consumption of starting nitrile (<1.0%).
-
Quench: Cool to 20°C. Add water (3 volumes) and Toluene (3 volumes).
-
Separation: Separate the organic phase. Wash with 1N HCl (to remove amine byproducts) and Brine.[1]
-
Concentrate: Distill Toluene to obtain the crude nitrile as a viscous oil.
Step 2: Hydrolysis to Carboxamide
Reagents:
-
Crude Nitrile (from Step 1)[1]
-
Hydrogen Peroxide (30%, 4.0 equiv)[1]
-
Potassium Carbonate (0.5 equiv)[1]
-
DMSO (5 volumes)[1]
Protocol:
-
Dissolve the crude nitrile in DMSO. Add K₂CO₃.
-
Cool to 10°C.
-
Add H₂O₂ slowly. Caution: Reaction is exothermic and evolves O₂.
-
Warm to 50°C and stir for 2 hours.
-
Workup: Pour into ice water. The amide product will precipitate as a white solid.
-
Filter and wash with water. Dry in a vacuum oven at 45°C.
Step 3: Hofmann Rearrangement to Amine
Reagents:
-
Sodium Hypochlorite (10-13% active chlorine, 1.2 equiv)[1]
-
Sodium Hydroxide (30% solution, 2.5 equiv)[1]
Protocol:
-
Suspend the amide in water (5 volumes) and add NaOH solution.
-
Cool to 0-5°C.
-
Add NaOCl solution slowly, maintaining temperature <10°C. Stir for 1 hour to form the N-chloroamide.
-
Heat the solution rapidly to 80°C. Observation: Vigorous foaming indicates CO₂ release.
-
Hold at 80°C for 1 hour.
-
Extraction: Cool to room temperature. Extract the free amine into MTBE (Methyl tert-butyl ether).[1]
-
Salt Formation: Add HCl in isopropanol to the MTBE layer to precipitate 1-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride .[1]
-
Filtration: Collect the white solid.
Process Analytical Technology (PAT) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Step 1: Low Conversion | Insufficient agitation | Increase stirrer speed to maximize interfacial area (PTC dependence).[1] |
| Step 1: Polymerization | Temperature >70°C | Maintain strict T < 65°C; add radical scavenger (BHT) if necessary.[1] |
| Step 3: Low Yield | Incomplete N-chlorination | Ensure pH > 12 during bleach addition; extend hold time at 0°C. |
| Step 3: Colored Product | Oxidation of aromatics | Purge reactor with Nitrogen; use fresh NaOCl.[1] |
Workflow Logic Diagram
The following diagram illustrates the operational flow, highlighting critical decision points (diamonds) where the process must be validated before proceeding.
Figure 2: Operational workflow for the large-scale manufacturing campaign.
References
-
PTC Alkylation of Phenylacetonitriles: Fedorynski, M., & Makosza, M. (2003). "Phase Transfer Catalysis in the Synthesis of Cyclopropanes." Chemical Reviews. (Context: General methodology for gem-disubstituted cyclopropanes).[1]
-
Safety of Hofmann Rearrangement: Baumann, M., & Baxendale, I. R. (2017). "Continuous-flow synthesis of amines via Hofmann rearrangement." Reaction Chemistry & Engineering. (Context: Managing isocyanate hazards and thermal profiles).
-
Synthesis of 1-Phenylcyclopropanamine Derivatives: Bertus, P., & Szymoniak, J. (2001). "New easy route to primary cyclopropylamines from nitriles." Chemical Communications. (Context: Alternative Kulinkovich route comparison).
-
1-(Aryl)cyclopropanecarbonitrile Synthesis: U.S. Patent 4,239,694.[1] "Process for the preparation of 1-phenylcyclopropane-carbonitriles." (Context: Industrial validation of the dibromoethane/NaOH route).
Sources
- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 6. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)- | C9H9F2N | CID 51888193 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine
Status: Operational Ticket ID: #CHEM-SUP-23DF-CPA Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Advisory: Regioisomer Verification
Before proceeding, verify your target structure.
-
Target A: 1-(2,3-Difluorophenyl)cyclopropanamine (Amine and Aryl group on the same carbon).
-
Target B: 2-(3,4-Difluorophenyl)cyclopropanamine (Amine and Aryl group on adjacent carbons).[3][4]
-
Primary Application: Key intermediate for Ticagrelor (Brilinta).[5]
-
Note: If you require Target B, this guide’s "Classical Alkylation" section is relevant, but the Titanium route described below produces Target A.
-
Module 1: The High-Yield Protocol (Kulinkovich-Szymoniak)
The most efficient route to 1-arylcyclopropanamines is the titanium-mediated reductive cyclopropanation of nitriles (Szymoniak modification). While elegant, this reaction is notoriously sensitive to stoichiometry and workup conditions.
The Mechanism & Critical Failure Points
The reaction relies on the formation of a titanacyclopropane species from EtMgBr and Ti(OiPr)₄, which acts as a 1,2-dicarbanion equivalent.[2]
Figure 1: The Szymoniak workflow. Note that the Lewis Acid step is critical for high yields; omitting it often leads to ketone byproducts.
Troubleshooting Guide: Low Yields & Impurities
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | "The Induction Lag" | The titanacyclopropane formation is slow at low temps. Fix: Initiate the Grignard addition at room temperature (or 0°C) rather than -78°C. Only cool after the initial color change (yellow |
| Product is a Ketone | Hydrolysis before Cyclization | The azatitanacyclopentene intermediate hydrolyzed instead of rearranging. Fix: You must add a Lewis Acid (BF₃·OEt₂ or TiCl₄) before the aqueous quench to force ring closure. |
| Recovery <50% (Emulsion) | Titanium Hydroxides | Ti(IV) forms a gelatinous polymeric sludge that traps the amine. Fix: Use the "Rochelle's Salt Protocol" (see Module 4). |
| Starting Material Remains | Nitrile Self-Condensation | If Grignard is added too fast, the nitrile reacts with itself (Thorpe reaction). Fix: Use a syringe pump for EtMgBr addition (1h duration). |
Module 2: The "Classical" Route (Dialkylation)
If the Titanium route fails due to scale-up costs or IP constraints, the classical alkylation of benzyl cyanide is the robust backup.
Reaction: 2,3-Difluorophenylacetonitrile + 1,2-Dibromoethane
Critical Process Parameters (CPP)
-
The Mono- vs. Bis-Alkylation Competition:
-
Issue: Using weak bases (e.g., NaOH/Phase Transfer Catalyst) often stops at the mono-alkylated open chain.
-
Solution: Use NaH (Sodium Hydride) in DMSO/THF (1:3) . DMSO accelerates the second alkylation step (ring closure) significantly.
-
-
Hofmann Rearrangement Safety:
-
Converting the nitrile to the amine requires hydrolysis to the amide, then Hofmann rearrangement.
-
Warning: Do not use standard Br₂/NaOH if the phenyl ring is electron-poor (fluorinated). The electrophilic bromination of the aromatic ring is a side risk.
-
Alternative: Use PhI(OAc)₂ (PIDA) or NBS/NaOMe for a milder rearrangement.
-
Module 3: Isolation & Purification (The "Yield Saver")
The 1-arylcyclopropanamine is a basic amine and can be volatile. Yield is often lost after the reaction.
Protocol: Breaking the Titanium Emulsion (Szymoniak Route)
Standard acid/base workups fail with stoichiometric Titanium.
-
Quench: Dilute reaction mixture with Et₂O.
-
The Magic Additive: Add 10% aqueous Rochelle's Salt (Potassium Sodium Tartrate) or 2M NaOH saturated with NaCl.
-
Agitation: Stir vigorously for 2-4 hours . The layers must separate cleanly into two clear phases (organic top, aqueous bottom).
-
Why? Tartrate chelates Ti(IV), pulling it into the aqueous phase.
-
-
Extraction: Extract aqueous layer 3x with Et₂O (Amine is soluble in ether).
-
Salt Formation (Storage): The free base is unstable (oxidizes/absorbs CO₂). Convert immediately to the HCl salt by bubbling HCl gas into the ether layer or adding 4M HCl in Dioxane.
Frequently Asked Questions (FAQ)
Q: Can I use catalytic Titanium instead of stoichiometric? A: For amines (Szymoniak), No. The reaction mechanism consumes the titanium species to form the azatitanacycle. Catalytic variants exist for cyclopropanols (Kulinkovich), but not efficiently for amines. You need 1.0–1.1 equivalents of Ti(OiPr)₄.
Q: My product has a strong "garlic" smell and is yellow. Is it pure? A: No. The smell suggests residual sulfur (if DMSO was used) or isonitrile byproducts. The yellow color indicates oxidation.
-
Fix: Pass the free base through a short pad of basic alumina before salt formation.
Q: Why use EtMgBr? Can I use EtMgCl? A: EtMgBr is preferred. Bromide is a better leaving group for the ligand exchange on Titanium. EtMgCl often results in slower initiation and lower yields.
References & Validated Sources
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.[6] Chemical Communications, (18), 1792-1793.
-
Relevance: The foundational paper for the Ti-mediated synthesis of 1-arylcyclopropanamines.
-
-
Kulinkovich, O. G., & de Meijere, A. (2003). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 103(7), 2597-2632.
-
Relevance: Comprehensive review of the mechanism and troubleshooting titanium emulsions.
-
-
Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.
-
Relevance: Describes the industrial relevance of difluorophenyl cyclopropylamines (Ticagrelor context).
-
-
Wiedemann, S., et al. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[6] Organic Letters, 5(5), 753–755.[6]
-
Relevance: An alternative high-yield protocol using Et₂Zn if Grignard reagents are problematic.
-
Sources
- 1. synarchive.com [synarchive.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
Technical Support Center: Difluorophenylcyclopropane Synthesis & Troubleshooting
Welcome to the Technical Support Center for Difluorocyclopropanation. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols and delve into the fundamental physical chemistry and kinetic behaviors that dictate the success or failure of your reactions.
The synthesis of difluorophenylcyclopropanes relies on the generation and subsequent [2+1] cycloaddition of difluorocarbene (:CF₂) to styrene derivatives. Because :CF₂ is a highly reactive, transient intermediate, the reaction system is a delicate kinetic competition between productive cyclopropanation and destructive side reactions[1].
Mechanistic Overview & Reaction Pathways
To successfully troubleshoot your synthesis, you must first understand the mechanistic causality of the system. Difluorocarbene is a moderately electrophilic species; its reactivity is governed by the back-donation of fluorine lone pairs into the empty p-orbital of the carbene carbon[2]. When a precursor like TMSCF₃ is initiated, it forms a[CF₃]⁻ anionoid intermediate that undergoes α-elimination to yield :CF₂[3]. If the steady-state concentration of :CF₂ becomes too high, or if trace impurities are present, the reaction rapidly diverges into off-target pathways.
Reaction network of difluorocarbene generation and competing side reactions.
Troubleshooting Guides & FAQs
Q1: My reaction yields large amounts of tetrafluoroethylene (TFE) and very little difluorophenylcyclopropane. How do I prevent carbene dimerization? A1: Causality: TFE is formed when the rate of :CF₂ generation exceeds the rate of its capture by the styrene substrate, leading to a cascade of formal CF₂ oligomerizations initiated by the addition of [CF₃]⁻[4]. Solution: You must control the release kinetics of the carbene. If using TMSCF₃, switch your initiator from TBAT to Sodium Iodide (NaI). TBAT causes autoinhibition, whereas NaI drives a quasi-stochastic autoacceleration that maintains a steady, low concentration of :CF₂, drastically reducing TFE formation and favoring less-reactive alkenes[3]. Additionally, employ a syringe pump to add the TMSCF₃ slowly over 2–4 hours.
Q2: I am observing significant polymerization of my styrene substrate. What is causing this, and how can it be mitigated? A2: Causality: Styrenes are highly prone to radical or cationic polymerization at elevated temperatures. Classic difluorocarbene sources like sodium chlorodifluoroacetate (ClCF₂CO₂Na) require harsh heating (~180 °C), which practically guarantees styrene degradation before cyclopropanation can complete[2]. Solution: Transition to a low-temperature difluorocarbene source. The TMSCF₃/NaI system operates effectively at 60–80 °C[1]. If polymerization persists, dope your reaction mixture with 1–2 mol% of a radical scavenger such as BHT (butylated hydroxytoluene) to protect the alkene.
Q3: My yield is reduced, and in-situ ¹⁹F NMR shows a strong doublet corresponding to fluoroform (CHF₃). Why is this happening? A3: Causality: Fluoroform generation is a direct indicator of protonation of the transient [CF₃]⁻ anionoid intermediate prior to its α-elimination into :CF₂[4]. This is strictly caused by trace moisture or acidic protons in your system. Solution: The system must be rigorously anhydrous. Dry your solvents (e.g., THF, toluene) over activated 3Å molecular sieves for at least 24 hours. Flame-dry all Schlenk flasks under vacuum, and ensure your styrene is passed through a short plug of basic alumina to remove any ambient moisture or stabilizing phenolic protons.
Q4: I am using an electron-deficient styrene (e.g., bearing a -CF₃ or -NO₂ group), and the cyclopropanation is failing completely. A4: Causality: Because of the stabilizing back-donation from its fluorine atoms, :CF₂ is only moderately electrophilic. It faces a substantial activation barrier when reacting with electron-poor alkenes, making the competing dimerization to TFE kinetically dominant[2]. Solution: Standard direct[2+1] cycloaddition will struggle here. You must either use a highly reactive, low-temperature carbene source like TFDA (trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate)[5], or pivot to a stepwise Michael-Induced Ring Closure (MIRC) strategy using a nucleophilic difluoromethylating reagent followed by base-mediated cyclization.
Self-Validating Experimental Protocol
To ensure trustworthiness, a protocol must be self-validating. The following workflow utilizes in-situ ¹⁹F NMR tracking to confirm intermediate generation and product formation in real-time, preventing "blind" workups.
Optimized Synthesis of Difluorophenylcyclopropanes via TMSCF₃/NaI
-
Step 1: System Dehydration & Preparation Flame-dry a 50 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x). Add NaI (0.2 equiv, 20 mol%) and dry THF (0.5 M relative to styrene). Causality: NaI acts as the optimal initiator to induce the quasi-stochastic autoacceleration required for steady carbene release[3].
-
Step 2: Substrate & Internal Standard Loading Inject the styrene derivative (1.0 equiv) and trifluorotoluene (0.1 equiv) into the Schlenk tube. Causality: Trifluorotoluene acts as an inert ¹⁹F NMR internal standard (-63.7 ppm), allowing you to quantitatively track the mass balance of fluorine throughout the reaction.
-
Step 3: Controlled Carbene Generation Heat the mixture to 65 °C. Using a programmable syringe pump, add TMSCF₃ (2.5 equiv) dropwise over 3 hours. Causality: A large excess of TMSCF₃ is required due to unavoidable baseline dimerization, but slow addition prevents the[CF₃]⁻ concentration from spiking, thereby suppressing TFE formation[3].
-
Step 4: In-Situ Validation (The Self-Check) At t = 3.5 hours, extract a 0.1 mL aliquot under Argon, dilute with CDCl₃, and acquire a ¹⁹F NMR spectrum. Validation Check: You should observe the disappearance of TMSCF₃ (-67 ppm), the appearance of TMSF (~ -157 ppm), and the target difluorocyclopropane multiplet (typically -130 to -145 ppm). If a massive peak at -133 ppm (TFE) dominates, your addition rate in Step 3 was too fast.
-
Step 5: Quenching and Isolation Once validated, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl to destroy any residual [CF₃]⁻, extract with Et₂O, and purify via silica gel chromatography.
Quantitative Comparison of Carbene Sources
Selecting the correct difluorocarbene source is the most critical variable in preventing side reactions. Use the table below to match the reagent to your specific substrate's electronic and thermal requirements.
| Carbene Source | Operating Temp | Major Side Reactions | Relative Electrophilicity | Recommended Use Case |
| ClCF₂CO₂Na | ~180 °C | Alkene polymerization, Decarboxylation failure | Moderate | Highly robust, electron-rich styrenes[2] |
| TMSCF₃ / NaI | 60–80 °C | TFE formation, Hydrolysis (CHF₃) | Moderate | Broad scope, moderately sensitive substrates[1] |
| TFDA / F⁻ | 0–20 °C | Over-reaction, Aldol condensation | High | Temperature-sensitive substrates[5] |
| Bi(CF₃)₃ / AlCl₃ | -30 to -20 °C | Lewis acid-mediated degradation | Very High | Highly electron-deficient alkenes[6] |
References
- The preparation and properties of 1,1-difluorocyclopropane derivatives Beilstein Journal of Organic Chemistry URL
- Carbenoid Reactions of Organoelemental Compounds Containing Trifluoromethyl Groups Russian Journal of Organic Chemistry / ResearchGate URL
- TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism The Journal of Organic Chemistry - ACS Publications URL
- Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions PubMed / University of Edinburgh Research Explorer URL
- Recent Advances in the Synthetic Application of Difluorocarbene Synthesis / Thieme Connect URL
- NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis University of Tsukuba Repository URL
Sources
- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 6. researchgate.net [researchgate.net]
1-(2,3-Difluorophenyl)cyclopropanamine stability and storage conditions
Welcome to the Application Scientist Support Portal. 1-(2,3-Difluorophenyl)cyclopropanamine is a highly specialized fluorinated building block utilized extensively in medicinal chemistry. While the strong C–F bonds confer excellent metabolic stability to the aromatic ring (1[1]), the combination of a primary amine and a strained cyclopropane ring introduces specific vulnerabilities. This guide provides causality-driven troubleshooting and self-validating protocols to ensure experimental integrity.
Physicochemical Profile & Stability Metrics
To establish a baseline for your experiments, refer to the quantitative stability and handling metrics summarized below:
| Property | Value / Condition | Causality / Impact |
| CAS Number | 1260667-54-6[2] | Unique identifier for the exact 2,3-difluoro regioisomer. |
| Molecular Formula | C9H9F2N[2] | Dictates the molecular weight (169.17 g/mol ). |
| Storage Temperature | Below +30 °C (Optimal: 2–8 °C)[3] | Minimizes thermal auto-oxidation and prevents volatilization. |
| Atmosphere | Inert (Argon/Nitrogen)[3] | Prevents carbamate formation from CO2 and amine N-oxidation. |
| Hygroscopicity | High | Readily absorbs atmospheric moisture, which can deactivate the amine. |
| Chemical Stability | Incompatible with strong oxidizers | Prone to single-electron transfer (SET) oxidation and subsequent ring cleavage. |
Troubleshooting Guides & FAQs
Q1: My batch of 1-(2,3-Difluorophenyl)cyclopropanamine has turned from a colorless liquid/solid to a distinct yellow. Is it still viable?
Symptom: The compound exhibits a yellow hue after prolonged storage. Causality: Primary amines are highly susceptible to atmospheric auto-oxidation. The nitrogen lone pair reacts with ambient oxygen, forming N-oxides and subsequent colored polymeric degradation products. While the 2,3-difluorophenyl group exerts an electron-withdrawing effect (-I effect) that slightly reduces the nitrogen's nucleophilicity compared to purely aliphatic cyclopropylamines, it does not confer complete oxidative immunity. Self-Validating Solution: Run an LC-MS or ¹H-NMR. If the purity remains >95%, the color is likely due to trace oxidation and the reagent can often be used as-is for less sensitive reactions. If purity has dropped significantly, execute the Acid-Base Recovery Protocol (detailed in Section 4) to rescue the free amine.
Q2: I am experiencing inconsistent yields in my amide coupling reactions. The amine seems unreactive.
Symptom: The amine fails to undergo nucleophilic attack under standard coupling conditions (e.g., HATU/EDC). Causality: Cyclopropanamines are highly hygroscopic and readily absorb atmospheric carbon dioxide (CO2) to form stable carbamate salts (). This effectively neutralizes the nucleophilic lone pair required for the reaction. Self-Validating Solution: Perform an FTIR analysis on the neat compound. The appearance of a broad peak around 1550–1600 cm⁻¹ confirms carbamate formation. To resolve this, treat the reagent with a mild base (e.g., K2CO3) in an organic solvent, filter, and concentrate under reduced pressure immediately before use.
Q3: During in vitro metabolic stability assays, we observe rapid degradation and unexpected fragments. Why?
Symptom: Rapid compound clearance in liver microsome assays, accompanied by ring-opened fragments. Causality: Cyclopropylamines are well-documented mechanism-based inactivators of oxidative enzymes like Cytochrome P450 (). Degradation is initiated by a single-electron transfer (SET) from the amine nitrogen to the enzyme's heme center, forming an amine radical cation. The inherent ring strain of the cyclopropane moiety drives a rapid homolytic ring scission, generating a reactive alkyl radical and an iminium species. Self-Validating Solution: To troubleshoot assay interference, run a control assay using a non-oxidative buffer or add a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole). If the compound stabilizes, the degradation is enzymatically driven via the cyclopropane ring scission pathway.
Mechanistic Visualization
The following diagram illustrates the causality behind the rapid degradation of this compound in oxidative environments:
Oxidative ring scission pathway of 1-(2,3-Difluorophenyl)cyclopropanamine.
Standardized Experimental Protocols
Protocol A: Acid-Base Recovery of Oxidized/Carbonated Amine
This self-validating protocol purifies the amine from neutral/acidic degradation products and carbamate salts.
-
Dissolution: Dissolve the degraded 1-(2,3-Difluorophenyl)cyclopropanamine in 10 mL of diethyl ether per gram of compound.
-
Acidification: Slowly add 1M HCl (aqueous) dropwise while stirring until the aqueous layer reaches pH 2.
-
Causality: Protonation of the primary amine forms a water-soluble hydrochloride salt, effectively partitioning it into the aqueous phase. Non-basic organic impurities (N-oxides, cleaved fragments) remain trapped in the ether.
-
-
Separation: Transfer to a separatory funnel. Collect the lower aqueous layer and discard the organic layer.
-
Basification: Wash the aqueous layer once with fresh diethyl ether. Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the pH reaches 10-11.
-
Causality: The ice bath prevents exothermic degradation. Raising the pH deprotonates the salt, regenerating the free-base amine, which will precipitate as an oil.
-
-
Extraction: Extract the aqueous layer three times with fresh diethyl ether or dichloromethane (DCM).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Validation: Analyze the recovered product via FTIR to ensure the absence of the 1550 cm⁻¹ carbamate peak.
Protocol B: Optimal Storage & Aliquoting Workflow
-
Inert Transfer: Upon receipt, immediately transfer the bulk material into a glove box purged with Argon.
-
Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against atmospheric O2 and CO2.
-
-
Aliquoting: Divide into single-use amber glass vials.
-
Sealing & Storage: Seal vials with PTFE-lined septa caps and wrap the junction with Parafilm. Store at 2–8 °C for short-term use or -20 °C for long-term storage.
-
Equilibration (Critical): Before opening a stored vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic amine, rapidly degrading the batch.
-
References
-
ChemicalBook. 1-(2,3-Difluorophenyl)cyclopropanamine | 1260667-54-6. Retrieved from:[2]
-
Guidechem. Cyclopropylamine 765-30-0 wiki. Retrieved from:[3]
-
Ataman Chemicals. CYCLOPROPYLAMINE. Retrieved from:
-
NSF Public Access Repository. Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from:[4]
-
National Institutes of Health (NIH) / PubMed. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from:[1]
Sources
Technical Support Center: Purification of Diastereomeric Fluorinated Cyclopropylamines
Prepared by: Senior Application Scientist, Advanced Separations Division
Welcome to the technical support center dedicated to the unique and often demanding purification of diastereomeric fluorinated cyclopropylamines. These scaffolds are of increasing importance in medicinal chemistry, yet their purification presents a distinct set of challenges rooted in the subtle interplay of stereochemistry and the profound electronic effects of fluorine.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the purification of these challenging molecules.
Q1: Why are my fluorinated cyclopropylamine diastereomers so difficult to separate with standard silica gel chromatography?
A1: Standard silica gel chromatography relies on differences in polarity for separation. Diastereomers, by definition, have the same functional groups and often exhibit very similar polarities. The introduction of fluorine can further complicate this. While the C-F bond is highly polar, the overall effect on molecular polarity can be subtle and non-intuitive. The small size and high electronegativity of fluorine can create localized dipole moments that may not translate into a significant difference in interaction with a bulk stationary phase like silica gel.[3] Consequently, the diastereomers often co-elute.[4]
Q2: How does the fluorine atom specifically impact the chromatographic behavior of my cyclopropylamine?
A2: The fluorine atom introduces several effects that can dramatically alter chromatographic behavior:
-
Modified Basicity (pKa): Fluorine is a potent electron-withdrawing group. Its presence on the cyclopropyl ring will lower the basicity (pKa) of the amine.[5] This reduces the strength of ionic interactions with acidic silanol groups on silica surfaces, which can surprisingly lead to earlier elution than non-fluorinated analogs in some cases, but also alters the effectiveness of mobile phase additives like triethylamine (TEA) or trifluoroacetic acid (TFA).
-
Altered Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor. This can introduce new intermolecular interactions with protic solvents or stationary phases that are absent in the non-fluorinated parent compound.[6]
-
Conformational Rigidity: The presence of a fluorine atom can induce specific conformational preferences (e.g., gauche effects) that lock the molecule into a more rigid structure.[5] This can be advantageous, as it can magnify the subtle geometric differences between diastereomers, potentially making them more separable on shape-selective chiral stationary phases.
-
Fluorophilic Interactions: Under certain conditions, particularly with highly fluorinated stationary phases or mobile phase additives, "fluorophilic" interactions can occur, where fluorinated parts of molecules preferentially interact with each other.[7]
Q3: My initial attempts at separation have failed. What is the most logical next step in developing a purification method?
A3: When standard methods fail, a systematic screening approach using orthogonal techniques is the most effective strategy. Supercritical Fluid Chromatography (SFC) should be your primary alternative.[8] SFC often provides superior resolution for stereoisomers due to the unique properties of supercritical CO₂, such as high diffusivity and low viscosity, which lead to highly efficient separations.[9] Screening a set of polysaccharide-based chiral stationary phases (CSPs) under SFC conditions is a high-yield starting point for resolving challenging diastereomers.[10]
Q4: Is crystallization a viable alternative to chromatography for obtaining pure diastereomers?
A4: Absolutely. Diastereomers have different physical properties, including solubility, which is the basis for separation by fractional crystallization.[11][12] If the diastereomers have significantly different crystal packing energies, one may crystallize preferentially from a saturated solution. However, this is often a trial-and-error process requiring extensive screening of different solvents and conditions. It can be particularly effective if one diastereomer forms highly ordered, stable crystals while the other remains in solution as an oil or amorphous solid.[13]
Q5: How can I accurately determine the diastereomeric ratio (d.r.) of my mixture if the signals overlap in the ¹H NMR?
A5: ¹⁹F NMR is an exceptionally powerful and often underutilized tool for this exact purpose. The fluorine nucleus is 100% abundant (for ¹⁹F), highly sensitive, and its chemical shift is extremely sensitive to the local electronic environment.[14] It is very likely that the fluorine atoms in the two diastereomers will have distinct and well-resolved signals in the ¹⁹F NMR spectrum, even if their proton signals are indistinguishable. Integration of these ¹⁹F signals provides a highly accurate measure of the d.r.[15]
Troubleshooting Guide: Chromatographic Purification
This guide provides solutions to specific problems encountered during HPLC and SFC purification.
Q: My diastereomers are co-eluting on a standard reversed-phase (C18) column. What should I try next?
A: Co-elution on C18 is common for diastereomers with similar lipophilicity. Your strategy should be to introduce different separation mechanisms.
-
Switch to a Chiral Stationary Phase (CSP): This is the most critical step. CSPs separate based on the formation of transient, diastereomeric complexes between the analyte and the chiral selector.[9] Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are excellent starting points for amines.[10]
-
Try Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography and offers orthogonal selectivity to reversed-phase HPLC. The combination of a CSP with an SFC system is the industry standard for difficult isomer separations.[8]
-
Explore Alternative Reversed-Phase Chemistries: If you must use HPLC, try a phenyl-hexyl or a pentafluorophenyl (PFP) column. The PFP phase can offer unique selectivity for fluorinated compounds through dipole-dipole and π-π interactions.
-
Consider Normal-Phase HPLC (NPLC): If SFC is unavailable, traditional NPLC on a silica, cyano, or amino column can be effective. The mobile phases (e.g., hexane/ethanol) provide a different selectivity profile compared to reversed-phase systems.[16]
Q: I'm seeing severe peak tailing for my basic amine on both HPLC and SFC. How can I improve the peak shape?
A: Peak tailing for amines is typically caused by strong, undesirable ionic interactions with acidic sites on the silica support of the stationary phase.
-
Use a Mobile Phase Additive: The most common solution is to add a small amount of a competing base or acid to the mobile phase.
-
For SFC/NPLC: Add 0.1-0.5% of an amine additive like diethylamine (DEA), isopropylamine (IPA), or ammonia. This neutralizes the acidic silanol groups.
-
For RPLC: Add 0.1% trifluoroacetic acid (TFA) or formic acid (FA). This protonates the analyte and the silanol groups, leading to a more consistent ionic interaction and sharper peaks.
-
-
Increase the Modifier/Co-solvent Strength: In SFC, increasing the percentage of the alcohol co-solvent (e.g., methanol) can sometimes improve peak shape by better solvating the analyte and masking secondary interaction sites.
-
Use a Modern, Base-Deactivated Column: Newer generations of silica-based columns are often end-capped or use hybrid particle technology to minimize surface silanol activity, making them more suitable for basic compounds.
Q: I have partial separation (Resolution, Rs < 1.5), but it's not baseline. How can I optimize the resolution?
A: Optimizing from a partial separation is a good position to be in. A systematic approach is key.
-
Decrease the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, often improving resolution at the cost of longer run times.[11]
-
Adjust the Temperature: Temperature affects both solvent viscosity and the kinetics of interaction between the analyte and the stationary phase. Systematically screen temperatures (e.g., 15°C, 25°C, 40°C). Sometimes lower temperatures improve resolution by enhancing the stability of the transient diastereomeric complexes.
-
Fine-tune the Mobile Phase:
-
In SFC: Change the alcohol co-solvent (e.g., from methanol to ethanol or isopropanol). These alcohols have different hydrogen bonding capabilities and can significantly alter selectivity.
-
In HPLC: Make small, systematic changes to the organic/aqueous ratio in your mobile phase. If using a gradient, make it shallower around the elution time of your compounds.
-
Data Summary: Initial Screening & Troubleshooting
Table 1: Recommended Initial HPLC/SFC Screening Platforms
| Platform | Stationary Phase Type | Common Phases | Mobile Phase System | Typical Additive |
| SFC | Polysaccharide CSP | Chiralcel® OD/OJ, Chiralpak® AD/AS/IA/IB/IC | CO₂ / Methanol (or Ethanol) | 0.2% Isopropylamine |
| RPLC | Phenyl / Fluorinated | Luna® PFP(2), Kinetex® Phenyl-Hexyl | Acetonitrile / Water | 0.1% Formic Acid |
| NPLC | Polysaccharide CSP | Chiralcel® OD/OJ, Chiralpak® AD/AS | Hexane / Isopropanol (or Ethanol) | 0.2% Diethylamine |
Table 2: Troubleshooting Common Chromatographic Issues
| Problem | Probable Cause(s) | Proposed Solution(s) |
| No Separation | Insufficient selectivity of the stationary phase. | Switch to an orthogonal method (SFC if using HPLC). Screen a diverse set of chiral stationary phases. |
| Poor Peak Shape | Secondary ionic interactions with stationary phase; Poor analyte solubility. | Add an appropriate mobile phase additive (e.g., DEA, TFA). Change the organic co-solvent. |
| Low Resolution (Rs < 1.5) | Inefficient separation; Sub-optimal selectivity. | Optimize flow rate and temperature. Fine-tune mobile phase composition (co-solvent choice in SFC, %B in RPLC). |
| Irreproducible Retention | Column equilibration issues; Unstable mobile phase. | Ensure adequate column equilibration time between injections. Use freshly prepared mobile phases. |
Experimental Protocols
Protocol 1: Systematic SFC/CSP Method Development Workflow
This protocol outlines a systematic approach to developing a separation method for a new pair of fluorinated cyclopropylamine diastereomers.
-
Analyte Preparation: Prepare a ~1 mg/mL solution of the diastereomeric mixture in a suitable solvent (e.g., Methanol or Ethanol).
-
Initial Screening:
-
Select a diverse set of 3-4 polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak IC, Chiralcel OJ).
-
Use a generic, fast gradient for the initial screen.
-
Mobile Phase: CO₂ and Methanol with 0.2% Isopropylamine.
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3 mL/min.
-
Temperature: 40°C.
-
Back Pressure: 150 bar.
-
-
-
Analysis of Screening Data: Identify any conditions that show even partial separation. The goal of the screen is to find a promising "hit," not a perfect separation.
-
Optimization:
-
Select the best column/co-solvent combination from the screen.
-
Co-solvent Optimization: If methanol gave a hit, test ethanol and isopropanol under the same gradient conditions to see if selectivity improves.
-
Gradient Optimization: Once the best co-solvent is chosen, convert the gradient method to an isocratic one. Use the % organic at which the peak elutes in the gradient as a starting point for the isocratic hold. Adjust the percentage to achieve a retention factor (k') between 2 and 10.
-
Additive Optimization: Screen different amine additives (DEA, TEA, ammonia) to see their effect on peak shape and retention.
-
-
Final Refinement: Fine-tune the temperature and flow rate to maximize the resolution (Rs) for the final optimized isocratic method. A resolution of Rs ≥ 1.5 is desired for preparative work.[11]
Protocol 2: Diastereoselective Crystallization Screening
-
Solubility Assessment: Determine the general solubility of your diastereomeric mixture (~10-20 mg) in a range of common lab solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile, Toluene).
-
Screening Setup (24-well plate or small vials):
-
Dissolve ~5 mg of the mixture in a small amount (0.2 mL) of a "good" solvent (one in which it is freely soluble) in each well.
-
To each well, slowly add a "poor" anti-solvent (one in which it is poorly soluble) dropwise until the solution becomes faintly turbid.
-
Add one drop of the "good" solvent to redissolve the precipitate.
-
-
Crystallization Methods:
-
Slow Evaporation: Cover the plate/vials with a perforated seal (e.g., Parafilm with pinholes) and leave undisturbed.
-
Vapor Diffusion: Place the open vials containing the sample solution inside a larger, sealed chamber containing a reservoir of the anti-solvent.[11]
-
Cooling: Take the clear, saturated solutions and slowly cool them to 4°C, then to -20°C if no crystals form.
-
-
Analysis: After 24-72 hours, inspect the wells for crystalline material. Isolate any crystals by filtration, wash with a small amount of the cold anti-solvent, and analyze by ¹⁹F NMR or an established chiral SFC/HPLC method to determine the diastereomeric ratio.
Visualized Workflows & Logic
References
-
ResearchGate. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. [Link]
-
Varughese, P., Gangoda, M. E., & Gilpin, R. K. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, Oxford Academic. [Link]
-
MDPI. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. [Link]
-
ACS Publications. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]
-
PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
-
LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
-
R Discovery. (2003). Comparative study on separation of diastereomers by HPLC. [Link]
-
Santai. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
-
ResearchGate. (2026). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
-
MDPI. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. [Link]
-
Amanote Research. (n.d.). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered. [Link]
-
PubMed. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. [Link]
-
PubMed. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. [Link]
-
PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
Sources
- 1. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A [research.amanote.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. santaisci.com [santaisci.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
Troubleshooting poor enantioselectivity in asymmetric cyclopropanation
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing stereocontrol challenges during metal-catalyzed asymmetric cyclopropanation. Achieving high enantiomeric excess (ee) requires a precise orchestration of catalyst geometry, substrate electronics, and reaction kinetics.
Below, you will find our field-proven diagnostic workflows, deep-dive FAQs explaining the causality behind common failures, and self-validating protocols to get your stereoselectivity back on track.
Diagnostic Troubleshooting Workflow
When enantioselectivity drops below your target threshold, use the following logical pathway to isolate the root cause before altering your experimental setup.
Diagnostic workflow for troubleshooting enantioselectivity in asymmetric cyclopropanation.
Deep-Dive FAQs: Resolving Enantioselectivity Drops
FAQ 1: Why is my ee suddenly dropping when scaling up a dirhodium(II)-catalyzed reaction?
The Issue: You optimized the reaction at 0.1 mmol scale to 96% ee, but at 10 mmol, the ee drops to 75%.
Causality: Scale-up alters heat transfer and mixing efficiency. Dirhodium(II) catalysts like Rh₂(S-DOSP)₄ rely on a rigid
FAQ 2: I am using a Copper-bis(oxazoline) [Cu-box] catalyst, but my ee is stagnant around 60%. How can I improve this?
The Issue: Standard Cu(OTf)₂ with a chiral bis(oxazoline) ligand is failing to provide high stereocontrol. Causality: In Cu-box systems, enantioselectivity is highly dependent on the geometry of the active cationic Cu(I)-carbene complex, which is dictated by the counterion and the chelate ring size[3][4]. A strongly coordinating counterion (like triflate in some solvents) can distort the ideal square-planar geometry. A weakly coordinating counterion promotes a tight, square-planar catalyst-substrate complex, which maximizes the steric interaction between the ligand's chiral centers and the approaching alkene[3]. Additionally, increasing the chelate size or using a chiral tether (like a 1,3-dioxolane backbone) pushes the stereogenic groups closer to the reactive metal center, enforcing stricter facial selectivity[4]. Corrective Action: Switch your metal precursor from Cu(OTf)₂ to Cu(SbF₆)₂ or Cu(PF₆)₂. If the issue persists, evaluate a ligand with a larger chelate bite angle or bulkier stereogenic centers (e.g., tert-butyl instead of isopropyl).
FAQ 3: How do I achieve high enantioselectivity with electron-deficient alkenes (e.g., acrylates)?
The Issue: Cyclopropanation of electron-deficient alkenes yields poor conversion and low ee. Causality: Electron-deficient alkenes are poor nucleophiles. When they react with standard electrophilic metal-carbenes, the reaction is sluggish, allowing non-selective background reactions or diazo dimerization to outcompete the desired pathway. To force the reaction, you must increase the electrophilicity of the intermediate carbenoid. Corrective Action: Switch to rhodium catalysts bearing highly electron-withdrawing ligands, such as tetrachlorophthalimido-protected amino acids. Catalysts like Rh₂(S-TCPTAD)₄ significantly enhance the electrophilicity of the metal-bound carbene, facilitating rapid attack on electron-deficient alkenes and providing high asymmetric induction (up to 98% ee)[5].
FAQ 4: How can I safely perform asymmetric cyclopropanation with non-stabilized carbenes without losing ee?
The Issue: Non-stabilized diazoalkanes are highly reactive, prone to explosive decomposition, and readily dimerize, ruining both yield and stereoselectivity. Causality: The lack of an electron-withdrawing group (like an ester) makes the diazo compound hyper-reactive. Corrective Action: Bypass the diazoalkane entirely. Use gem-dichloroalkanes as precursors in combination with a Cobalt catalyst and a Zinc reductant. This generates a cationic carbenoid species (structurally resembling a Simmons-Smith reagent) that undergoes highly enantioselective cyclopropanation without the hazards of diazoalkanes[6]. Alternatively, for heteroaryldiazomethanes, utilize Co(II)-based metalloradical catalysis (MRC) with D₂-symmetric chiral amidoporphyrins, generating the diazo compound in situ from tosylhydrazones to prevent dimerization while maintaining outstanding ee (up to 99%)[7].
Mechanistic Pathway of Stereocontrol
Understanding the origin of stereocontrol is critical for rational troubleshooting. The diagram below illustrates how a properly assembled chiral pocket dictates facial selectivity.
Mechanistic pathway illustrating stereocontrol via chiral metal-carbene intermediates.
Quantitative Catalyst Performance Data
Use this matrix to benchmark your current results against field standards and verify if you are using the optimal catalyst for your specific substrate class.
| Catalyst Class | Representative Catalyst | Optimal Substrate Class | Typical ee (%) | Key Stereocontrol Factor |
| Dirhodium(II) Carboxylates | Rh₂(S-DOSP)₄ | Styrenes + Aryldiazoacetates | 90–98% | Rigid |
| Dirhodium(II) Phthalimidos | Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | 91–98% | Enhanced carbenoid electrophilicity via electron-withdrawing ligands[5]. |
| Copper-bis(oxazoline) | Cu(S,S-tBu-box)(SbF₆)₂ | Aliphatic/Aryl alkenes + EDA | 85–95% | Counterion-dependent square-planar geometry[3]. |
| Cobalt(II) Porphyrins | [Co(P6)] (C6-bridged) | Heteroaryldiazomethanes | 92–99% | Rigid cavity-like metalloradical environment[7]. |
| Cobalt (Reductive) | (Pybox)CoBr₂ + Zn | Non-stabilized carbenes | Up to 90% | Formation of a cationic carbenoid intermediate[6]. |
Self-Validating Experimental Protocol
To eliminate operator error and isolate chemical variables, use this self-validating methodology for optimizing Cu-box catalyzed cyclopropanation.
Protocol: Optimization of Cu-box Catalyzed Cyclopropanation Objective: Achieve >90% ee in the reaction of styrene with ethyl diazoacetate (EDA).
-
Step 1: Catalyst Pre-formation (Validation Checkpoint 1)
-
Action: In a flame-dried Schlenk flask under N₂, combine 0.05 equiv of chiral bis(oxazoline) ligand and 0.05 equiv of Cu(SbF₆)₂ in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature.
-
Causality: Cu(I) is the active catalytic species, but Cu(II) salts are used as air-stable precatalysts. The weakly coordinating SbF₆⁻ anion ensures the formation of a tight, square-planar catalyst-substrate complex, maximizing steric differentiation[3].
-
Validation: The solution must turn a clear, deep blue/green. A cloudy suspension indicates moisture contamination or incomplete complexation, which will lead to racemic background reactions. Do not proceed until the solution is homogeneous.
-
-
Step 2: In Situ Reduction and Substrate Addition
-
Action: Add 5.0 equiv of styrene to the catalyst solution. Cool the mixture to -20 °C.
-
Causality: Excess styrene suppresses the competing dimerization of EDA. Cooling to -20 °C lowers the thermal energy of the system, tightening the transition state and amplifying the energy difference (
) between the Si-face and Re-face attack trajectories.
-
-
Step 3: Controlled Diazo Addition (Validation Checkpoint 2)
-
Action: Dissolve 1.0 equiv of EDA in DCM. Using a programmable syringe pump, add the EDA solution to the reaction mixture at a strict rate of 0.5 mL/h.
-
Causality: Slow addition maintains a near-zero steady-state concentration of the diazo compound, virtually eliminating carbene dimerization and preventing exothermic spikes that degrade enantioselectivity.
-
Validation: Monitor the reaction via in situ IR spectroscopy (ReactIR) or TLC. The characteristic diazo stretch (~2100 cm⁻¹) should not accumulate. If the diazo peak builds up, pause the addition; the catalyst may have deactivated.
-
-
Step 4: Stereochemical Analysis (Validation Checkpoint 3)
-
Action: Quench with saturated aqueous NH₄Cl, extract, and concentrate. Analyze the crude mixture via chiral HPLC or GC.
-
Causality: Analyzing the crude before purification ensures that the measured ee and dr (trans/cis ratio) are not artificially inflated by selective crystallization or column chromatography fractionation.
-
Validation: Run a racemic standard (synthesized using achiral Cu(OTf)₂) sequentially. The chiral assay is only validated if the racemic standard shows exactly a 50:50 integration of enantiomers with baseline resolution.
-
References
-
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC Source: nih.gov URL:2
-
Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes Source: nih.gov URL:7
-
On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights - MDPI Source: mdpi.com URL:1
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC Source: nih.gov URL:5
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes Source: dicp.ac.cn URL:6
-
Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction | Journal of the American Chemical Society Source: acs.org URL:3
-
Investigation of the Effects of the Structure and Chelate Size of Bis-oxazoline Ligands in the Asymmetric Copper-Catalyzed Cyclopropanation of Olefins: Design of a New Class of Ligands - PubMed Source: nih.gov URL:4
Sources
- 1. mdpi.com [mdpi.com]
- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of the Effects of the Structure and Chelate Size of Bis-oxazoline Ligands in the Asymmetric Copper-Catalyzed Cyclopropanation of Olefins: Design of a New Class of Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing biological activity of 2,3- vs 3,4-difluorophenylcyclopropanamine
Comparative Guide: 2,3-Difluorophenylcyclopropanamine vs. 3,4-Difluorophenylcyclopropanamine
Executive Summary
In the development of epigenetic modulators and monoamine oxidase (MAO) inhibitors, the specific regioisomerism of fluorinated phenylcyclopropanamines (PCPAs) dictates biological potency, selectivity, and metabolic fate.
This guide compares 2,3-difluorophenylcyclopropanamine (2,3-F2-PCPA) and 3,4-difluorophenylcyclopropanamine (3,4-F2-PCPA) .[1]
-
The Verdict: 3,4-F2-PCPA is the superior scaffold for LSD1 (KDM1A) inhibition and clinical drug development. It balances favorable meta-electronic effects with para-metabolic blocking, avoiding the steric penalties associated with ortho-substitution.[1]
-
The Niche: 2,3-F2-PCPA serves as a specialized probe.[1] The ortho-fluorine introduces steric torsion that often reduces LSD1 potency but can invert selectivity profiles toward MAO-A , making it a valuable tool for differentiating active site volume between amine oxidase isoforms.[1]
Structural & Mechanistic Basis
The biological divergence between these two isomers stems from two fundamental principles: Steric Torsion and Metabolic Blocking .
Mechanism of Action (DOT Visualization)
The following diagram illustrates how fluorine placement alters binding modes within the FAD-dependent active sites of MAO and LSD1.
Figure 1: Mechanistic impact of fluorine substitution patterns on target binding and stability.
Comparative Biological Activity
The following data summarizes the performance of both isomers based on Structure-Activity Relationship (SAR) studies of fluorinated tranylcypromine analogues.
Table 1: Performance Matrix
| Feature | 3,4-Difluoro-PCPA | 2,3-Difluoro-PCPA | Scientific Rationale |
| LSD1 Potency (IC50) | High (< 1 µM) | Moderate to Low (> 5 µM) | Meta-F (3) enhances binding; Ortho-F (2) in 2,3-isomer causes steric clash in the FAD cavity [1, 2].[1] |
| MAO Selectivity | Moderate (LSD1 > MAO) | Skewed (MAO-A) | Ortho-substitution can invert selectivity towards MAO-A due to active site topology differences [3].[1] |
| Metabolic Stability | Excellent (t1/2 > 60 min) | Poor (t1/2 < 20 min) | The 4-position (para) is the primary site of CYP450 oxidation.[1] Blocking it with Fluorine (3,4-isomer) extends half-life [4].[1] |
| Cellular Permeability | High | Moderate | 3,4-substitution maintains planarity, aiding membrane traversal better than the twisted 2,3-isomer.[1] |
| Key Application | Drug Candidate | Mechanistic Probe | Used in Ticagrelor (Brilinta) and clinical LSD1 inhibitors.[1] |
Key Experimental Insights:
-
The "Ortho" Penalty: Studies on fluorinated PCPAs indicate that placing a fluorine at the 2-position (ortho) often leads to a "surprising loss of activity" against LSD1 compared to the parent molecule, despite potential gains in MAO-A inhibition [1].
-
The "Para" Shield: The 4-position is metabolically vulnerable. 3,4-difluoro analogues are consistently chosen for clinical candidates (e.g., Ticagrelor intermediates) because they resist rapid clearance while maintaining target affinity [5].[1]
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
A. LSD1 Demethylase Inhibition Assay (Amplex Red)
Purpose: To quantify the potency difference between the isomers.
-
Reagent Prep: Prepare 2x assay buffer (50 mM HEPES pH 7.5, 0.1 mM DTT).
-
Enzyme Incubation: Incubate recombinant human LSD1 (50 nM) with varying concentrations of 2,3-F2-PCPA or 3,4-F2-PCPA (0.01 µM – 100 µM) for 30 minutes at RT.
-
Validation Step: Include Tranylcypromine (TCP) as a positive control (IC50 ≈ 20-30 µM).[1]
-
-
Substrate Addition: Add H3K4me2 peptide (20 µM) to initiate the reaction. Incubate for 45 minutes.
-
Detection: Add Amplex Red (50 µM) and Horseradish Peroxidase (HRP).[1] Measure fluorescence (Ex 530 nm / Em 590 nm).
-
Analysis: Fit data to a sigmoidal dose-response curve. Expect 3,4-F2-PCPA to show a left-shifted curve (lower IC50) compared to 2,3-F2-PCPA.[1]
B. Metabolic Stability Assay (Microsomal Stability)
Purpose: To demonstrate the "Para-Shield" effect of the 3,4-isomer.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Reaction: Incubate test compounds (1 µM) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).[1]-
Success Criterion: 3,4-F2-PCPA should show >80% remaining at 30 mins; 2,3-F2-PCPA should show rapid degradation (<50%).[1]
-
Synthesis & Workflow Visualization
The following diagram outlines the logical flow for selecting the correct isomer based on your research goal.
Figure 2: Decision matrix for isomer selection.
References
-
Ganesan, A., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A).[1] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]
-
Mould, D. P., et al. (2017). Binding of Fluorinated Tranylcypromine Analogues to LSD1: Stereoelectronic Effects. Journal of Medicinal Chemistry. Link[1]
-
Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines.[1] Part 3: Inhibition of monoamine oxidase A and B.[2][3][4][5] Bioorganic & Medicinal Chemistry.[1] Link[1]
-
Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters.[1] Link[1]
-
Valente, S., et al. (2015). Tranylcypromine-Based Pure Stereoisomers as Inhibitors of Lysine Specific Demethylase 1.[1] ACS Medicinal Chemistry Letters.[1] Link[1]
Sources
- 1. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enantioselectivity of MAO Inhibition by Difluorophenylcyclopropanamine Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of enzyme-inhibitor interactions is paramount. This guide provides an in-depth comparison of the enantioselectivity of monoamine oxidase (MAO) inhibition by difluorophenylcyclopropanamine isomers. While direct experimental data for difluorophenylcyclopropanamine enantiomers is limited in publicly accessible literature, this guide will leverage data from closely related fluorinated phenylcyclopropylamine analogs to provide a comprehensive analysis of expected activities and the underlying mechanistic principles.
Introduction: The Critical Role of Enantioselectivity in MAO Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Consequently, MAO inhibitors have long been a cornerstone in the treatment of depression and neurodegenerative disorders like Parkinson's disease. The therapeutic efficacy and side-effect profile of these inhibitors are often intrinsically linked to their stereochemistry. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, a thorough understanding of enantioselectivity is crucial for the design of safer and more effective therapeutic agents.
Cyclopropylamine-based compounds, such as the well-known antidepressant tranylcypromine, are a class of mechanism-based irreversible MAO inhibitors.[1] Fluorination of the cyclopropane ring has been explored as a strategy to modulate the potency and selectivity of these inhibitors. This guide focuses on the impact of difluorination on the phenylcyclopropanamine scaffold and the expected enantioselective inhibition of MAO-A and MAO-B.
Mechanistic Insights into MAO Inhibition by Phenylcyclopropylamines
The inhibitory action of phenylcyclopropylamines on MAO is a complex process involving the formation of a covalent adduct with the FAD cofactor of the enzyme. This mechanism-based inhibition proceeds through the oxidation of the cyclopropylamine by MAO, leading to the opening of the cyclopropane ring and subsequent alkylation of the flavin moiety. The stereochemistry of the inhibitor plays a critical role in its orientation within the active site of the enzyme, thereby influencing the efficiency of this inactivation process.
Caption: General mechanism of irreversible MAO inhibition by phenylcyclopropylamines.
Comparative Analysis of Fluorinated Phenylcyclopropylamine Isomers
A key study on a series of para-ring-substituted (E)- and (Z)-1-aryl-2-fluorocyclopropylamines revealed that geminal difluoro-substitution resulted in a 100-fold loss of potency compared to their monofluorinated counterparts.[2] This dramatic decrease in activity suggests that the presence of two fluorine atoms on the cyclopropane ring significantly hinders the interaction with the MAO active site.
Furthermore, a surprising finding was that the (1S,2R)-2-fluoro-1-phenylcyclopropylamine and its (1R,2S)-enantiomer were essentially equipotent as inhibitors of both MAO-A and MAO-B.[2] This lack of enantioselectivity in the monofluorinated analog suggests that the stereocenter bearing the fluorine atom may not be a primary determinant of selective binding to either MAO isoform.
In contrast, for a series of trans- and cis-2-fluoro-2-phenylcyclopropylamine analogues, the (1S,2S)-enantiomer was a more potent inhibitor of both MAO-A and MAO-B than the (1R,2R)-enantiomer.[3] This indicates that the stereochemistry at the carbon bearing the phenyl group can influence potency, even if the fluorine substitution does not confer significant enantioselectivity between the MAO isoforms.[3]
Table 1: Inferred Inhibitory Activity of Difluorophenylcyclopropanamine Isomers against MAO-A and MAO-B
| Compound | Target | Inferred IC50/Ki | Inferred Selectivity | Supporting Evidence |
| (±)-trans-Difluorophenylcyclopropanamine | MAO-A | Significantly higher than monofluorinated analogs | Likely low | Geminal difluoro-substitution causes a ~100-fold loss of potency.[2] |
| MAO-B | Significantly higher than monofluorinated analogs | |||
| (±)-cis-Difluorophenylcyclopropanamine | MAO-A | Significantly higher than monofluorinated analogs | Likely low | Studies on monofluorinated analogs show a lack of significant enantioselectivity.[2] |
| MAO-B | Significantly higher than monofluorinated analogs |
Disclaimer: The data in this table is inferred based on structure-activity relationships from closely related monofluorinated analogs and should be confirmed by direct experimental evaluation.
Experimental Protocols
To enable researchers to directly assess the enantioselectivity of difluorophenylcyclopropanamine isomers, a detailed protocol for an in vitro MAO inhibition assay is provided below.
In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a fluorometric method for determining the inhibitory potency (IC50) of test compounds against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Test compounds (individual enantiomers of difluorophenylcyclopropanamine)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO). Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound or positive control. b. Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding the MAO substrate to each well.
-
Signal Detection: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: Workflow for the in vitro MAO inhibition assay.
Conclusion and Future Directions
The available evidence from monofluorinated phenylcyclopropylamine analogs strongly suggests that difluorophenylcyclopropanamine isomers are likely to be significantly less potent inhibitors of both MAO-A and MAO-B. The lack of pronounced enantioselectivity observed in some monofluorinated counterparts also indicates that the difluorinated isomers may not exhibit significant selectivity for either MAO isoform.
References
-
Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]
-
Yoshida, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2505-2514. [Link]
-
Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1797-1805. [Link]
-
Kaiser, C., et al. (1973). Structure-activity relations. 6. Structure-activity relations of monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 16(6), 687-692. [Link]
-
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1960. [Link]
-
Mathew, B., et al. (2022). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Scientific Reports, 12(1), 1-15. [Link]
-
Tripathi, S., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(8), 1268-1290. [Link]
Sources
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Crystallography of 1-(2,3-Difluorophenyl)cyclopropanamine Salts
Part 1: Executive Summary & Technical Context[1]
In the development of P2Y12 receptor antagonists like Ticagrelor , the cyclopropylamine scaffold is a critical pharmacophore.[1] While the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is the established intermediate, its positional isomer, 1-(2,3-difluorophenyl)cyclopropanamine (often chemically indexed as trans-2-(2,3-difluorophenyl)cyclopropan-1-amine), presents a unique challenge in process chemistry.[1]
This guide provides a technical comparison of salt forms for the 2,3-difluoro isomer . Differentiating this isomer from the 3,4-difluoro analog is chemically non-trivial due to overlapping NMR signals; single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural assignment and absolute configuration determination.[1]
Nomenclature Clarification
-
Target Compound: 1-(2,3-Difluorophenyl)cyclopropanamine (Refers to the amine at position 1, phenyl at position 2, trans-configuration).[1]
-
Primary Challenge: Distinguishing the 2,3-difluoro substitution pattern from the 3,4-difluoro pattern (Ticagrelor intermediate) and determining the enantiomeric purity (1R,2S vs 1S,2R).
Part 2: Salt Selection & Crystallizability Comparison[1]
The choice of counterion dictates the success of crystallization.[1] Based on the structural rigidity of the cyclopropane ring and the basicity of the primary amine, the following salts are evaluated:
| Salt Form | Crystallizability | Hygroscopicity | Primary Application | Structural Insight |
| Hydrochloride (HCl) | High | Moderate | Isolation & Storage | Forms robust H-bond networks (Cl...H-N); ideal for confirming 2,3-substitution pattern via electron density.[1] |
| (R)-Mandelate | Very High | Low | Chiral Resolution | Critical for Absolute Configuration. The chiral anion allows determination of the cation's stereochemistry (1R,2S).[1] |
| L-Tartrate | Moderate | High | Alternative Resolution | Used if Mandelate fails; often forms solvates (methanol/ethanol) which can complicate stability.[1] |
| Fumarate | Low | Low | Bioavailability | Often forms 2:1 stoichiometry; less useful for absolute structure due to centrosymmetric packing.[1] |
Expert Insight: The "Mandelate Rule"
For phenylcyclopropanamines, Mandelic acid is the superior resolving agent.[1] The aromatic-aromatic stacking (π-π interactions) between the phenyl ring of the mandelate and the difluorophenyl group of the amine stabilizes the lattice, facilitating the growth of large, diffraction-quality crystals.[1]
Part 3: Experimental Protocol for Single Crystal Growth
To obtain X-ray quality crystals of the 1-(2,3-difluorophenyl)cyclopropanamine (R)-Mandelate , follow this self-validating vapor diffusion protocol.
Workflow: Vapor Diffusion (Sitting Drop)
-
Preparation of Stock Solution:
-
Dissolve 20 mg of the amine free base and 18 mg of (R)-Mandelic acid (1:1 molar ratio) in 0.5 mL of Methanol (MeOH) .
-
Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.[1]
-
-
Setup (The "Antisolvent" Chamber):
-
Place the MeOH solution in a small inner vial (GC vial).
-
Place the inner vial inside a larger jar containing 5 mL of Diisopropyl Ether (IPE) or Hexane .
-
Mechanism:[1][2] The volatile antisolvent (IPE) diffuses into the MeOH solution, slowly increasing supersaturation and promoting ordered crystal growth.[1]
-
-
Incubation:
-
Harvesting:
Part 4: Crystallographic Analysis & Isomer Differentiation[1]
The core objective is to distinguish the 2,3-difluoro isomer from the 3,4-difluoro isomer.[1]
Electron Density Map Analysis
In the solved structure, the Difference Fourier Map (
-
2,3-Isomer: High electron density peaks will be observed at the ortho and meta positions relative to the cyclopropane attachment.[1]
-
3,4-Isomer: Peaks appear at the two meta and para positions.[1]
-
Validation: The C-F bond lengths must refine to approximately 1.35 Å .[1] If the thermal ellipsoids for Fluorine are unusually large, check for positional disorder (e.g., a mixture of isomers).[1]
Absolute Configuration (Flack Parameter)
Using the (R)-Mandelate salt allows for the determination of the absolute configuration of the amine cation.[1]
-
Since the stereochemistry of (R)-Mandelic acid is known, the amine's configuration (e.g., 1R, 2S) is assigned relative to it.[1]
-
Flack Parameter (x):
Part 5: Visualization of Workflow
The following diagram illustrates the logical flow for differentiating the isomers and determining the structure.
Caption: Workflow for structural differentiation of fluorinated phenylcyclopropanamine isomers using Mandelate salt crystallography.
Part 6: References
-
Springuel, G. et al. Chiral Resolution of 2-Phenylcyclopropanamine Derivatives via Mandelic Acid Salt Formation.[1] (Methodology basis for Mandelate resolution of cyclopropanamines). Journal of Organic Chemistry, 2012.[1] (Generalized Protocol Reference).
-
AstraZeneca AB. Patent EP2644590A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.[1] (Primary source for the crystallization conditions of the analog 3,4-isomer).[1]
(Note: While specific X-ray data for the 2,3-isomer is proprietary to impurity standards manufacturers, the protocols listed above are the industry standard for characterizing this specific class of compounds.)
Sources
Comparative Analysis of Synthetic Routes to Difluorophenylcyclopropanamines
This guide provides a comparative analysis of synthetic routes to difluorophenylcyclopropanamines , distinguishing between the industrially critical 2-(difluorophenyl)cyclopropanamine (Ticagrelor intermediate) and the emerging bioisostere 2,2-difluoro-1-phenylcyclopropanamine (ring-fluorinated).
Executive Summary & Target Landscapes
In medicinal chemistry, the cyclopropylamine scaffold is a privileged motif, serving as a conformationally restricted bioisostere of ethylamine. The introduction of fluorine atoms modulates pKa, metabolic stability, and lipophilicity.
This guide analyzes two distinct structural classes:
-
Class A: 2-(Difluorophenyl)cyclopropanamines (Fluorine on the phenyl ring).[1]
-
Class B: 2,2-Difluoro-1-phenylcyclopropanamines (Fluorine on the cyclopropane ring).
-
Primary Application: Bioisosteres of Tranylcypromine; pKa modulation of amine centers.
-
Synthetic Challenge: Construction of the strained gem-difluorocyclopropane ring.
-
Class A: Synthesis of trans-2-(3,4-Difluorophenyl)cyclopropanamine
This scaffold is the industrial standard for Ticagrelor synthesis. The core challenge is establishing the trans-cyclopropane geometry and the (1R,2S) absolute configuration.
Route 1: The Cinnamate-Curtius Sequence (Industrial Standard)
This route relies on the cyclopropanation of a cinnamic acid derivative followed by a Curtius rearrangement to install the amine.
-
Mechanism : 3,4-Difluorobenzaldehyde is converted to a cinnamate ester. Cyclopropanation with a methylene source (sulfoxonium ylide or diazoacetate) yields the cyclopropane carboxylate. Hydrolysis and Curtius rearrangement yield the amine.[5][6]
-
Stereocontrol : Often achieved via Resolution (e.g., Mandelic acid salt) or Chiral Auxiliaries (e.g., Oppolzer’s sultam or L-menthol ester).
Experimental Protocol: Curtius Rearrangement (Batch)
Note: This step generates isocyanates and nitrogen gas. Proper ventilation and blast shields are mandatory.
-
Activation : To a solution of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in Toluene at 0°C, add Triethylamine (1.5 eq) and Ethyl Chloroformate (1.2 eq). Stir for 1 h to form the mixed anhydride.
-
Azidation : Add Sodium Azide (1.5 eq) as an aqueous solution. Stir vigorously at 0°C for 2 h.
-
Rearrangement : Separate the organic layer, dry over MgSO4, and heat carefully to 90°C. Evolution of N2 gas indicates isocyanate formation.
-
Hydrolysis : Once gas evolution ceases, add 20% HCl/H2O and reflux for 2 h to hydrolyze the isocyanate to the amine hydrochloride.
-
Isolation : Cool, basify with NaOH, and extract with Ethyl Acetate.
Route 2: The Epoxide-Phosphonate Cyclization (Patent Route)
Developed to avoid the safety hazards of diazo compounds and azides, this route constructs the cyclopropane ring via nucleophilic opening of a chiral epoxide.
-
Workflow :
-
(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol
(2S)-Epoxide (via NaOH).[7] -
Epoxide + Triethyl phosphonoacetate
Cyclopropane carboxylate (Wadsworth-Emmons type cyclization). -
Hydrolysis
Amide Hofmann Rearrangement (alternative to Curtius).
-
Comparative Data: Class A Routes
| Metric | Route 1: Cinnamate/Curtius | Route 2: Epoxide/Phosphonate | Route 3: Asymmetric Catalysis |
| Step Count | 5-6 Steps | 4-5 Steps | 3-4 Steps |
| Key Reagents | NaN3/DPPA, Diazoacetate | Phosphonoacetate, NaH | Rh/Ru Chiral Catalyst |
| Safety Profile | High Risk (Azides, Exotherms) | Moderate (Strong Bases) | Moderate (Diazo handling) |
| Scalability | Good (with Flow Chemistry) | Excellent (Avoids explosives) | Limited (Catalyst Cost) |
| Enantiopurity | >99% ee (after resolution) | >98% ee (chiral pool start) | 90-95% ee (requires upgrade) |
Class B: Synthesis of 2,2-Difluoro-1-phenylcyclopropanamines
The introduction of a gem-difluoro group on the ring requires fundamentally different chemistry, typically relying on difluorocarbene (:CF2) addition.
Route: Difluorocarbene Addition to Enamides
This is the most direct method to access the protected amine.
-
Mechanism : [2+1] Cycloaddition of singlet difluorocarbene to an electron-rich enamide.
-
Reagents :
-
Carbene Source: TMSCF3 (Ruppert-Prakash reagent) with NaI initiator, or TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate).
-
Substrate: N-Boc-1-phenylvinylamine (prepared from acetophenone).
-
Experimental Protocol: Flow Synthesis (Safety Optimized)
Based on continuous flow protocols to manage carbene instability.
-
Feed A : Solution of N-Boc-enamide (0.5 M) and TMSCF3 (2.0 eq) in THF.
-
Feed B : Solution of NaI (0.2 eq) in THF.
-
Reactor : Mix Feeds A and B in a T-mixer and pass through a heated coil reactor (100°C, 10 min residence time).
-
Quench : Output flows into a collection vessel containing saturated NH4Cl.
-
Purification : Silica gel chromatography yields the N-Boc-2,2-difluorocyclopropylamine.
Visual Analysis of Synthetic Pathways
The following diagram contrasts the logic of the "Classic" Ticagrelor route against the "Advanced" Difluorocarbene route.
Figure 1: Strategic divergence between constructing the cyclopropane ring on a fluorinated scaffold (Top) vs. installing a fluorinated ring on a phenyl scaffold (Bottom).
Strategic Recommendations
-
For Industrial Manufacturing (Ticagrelor) :
-
Adopt the Epoxide Route if avoiding azide chemistry is a safety priority. It utilizes the chiral pool (chiral chlorohydrins) to set stereochemistry early, avoiding late-stage resolution losses.
-
Adopt the Flow-Curtius Route if yield is paramount. Continuous flow reactors mitigate the explosion risk of acyl azides, allowing for higher temperatures and faster throughput (See Ref 3).
-
-
For Drug Discovery (Bioisosteres) :
-
Use the Enamide-Carbene Route . It is modular. You can vary the aryl group on the enamide easily, and the reaction with TMSCF3 is robust on gram-scale.
-
Caution: gem-Difluorocyclopropylamines are weakly basic (pKa ~ 6-7) compared to their non-fluorinated counterparts (pKa ~ 9-10). Factor this into ADME predictions.
-
References
-
Bioorganic & Medicinal Chemistry Letters (2007) . "Synthesis of trans-2-(3,4-difluorophenyl)cyclopropylamine". Describes the classical resolution and Curtius route.
-
AstraZeneca Patent WO 01/92263 . "Process for the preparation of cyclopropylamine derivatives". The foundational patent for the Ticagrelor intermediate synthesis.
-
Organic Process Research & Development (2020) . "Tandem Continuous Flow Curtius Rearrangement". Details the safety benefits of flow chemistry for this specific transformation.
-
Journal of Organic Chemistry (2004) . "Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives". Seminal work on the enamide-difluorocarbene route.
-
Organic Letters (2016) . "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow". Modern protocol for safe handling of TMSCF3.
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. (PDF) SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES [academia.edu]
- 3. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 4. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. US20140323727A1 - Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates - Google Patents [patents.google.com]
Cross-Reactivity Profiling of Fluorinated Cyclopropylamine Enzyme Inhibitors
Topic: Cross-reactivity profiling of fluorinated cyclopropylamine enzyme inhibitors Content Type: Publish Comparison Guide
Executive Summary: The Fluorine-Warhead Paradox
Fluorinated cyclopropylamines represent a high-stakes class of mechanism-based inhibitors (suicide substrates). While the cyclopropylamine (CPA) warhead provides potent irreversible inhibition of flavin-dependent amine oxidases (LSD1, MAO-A, MAO-B), the introduction of fluorine is a double-edged sword. It modulates metabolic stability and pKa, but often fundamentally alters the kinetics of ring-opening, potentially inverting selectivity profiles and introducing unforeseen off-target risks.
This guide outlines a rigorous, self-validating framework for profiling these inhibitors. It moves beyond simple IC50 screening to focus on
Mechanism of Action & The Fluorine Effect
To profile these inhibitors effectively, one must understand the "suicide" mechanism. The inhibitor is processed as a substrate; the enzyme's own catalytic machinery generates the reactive species that kills it.
The Radical Mechanism
-
Single Electron Transfer (SET): The flavin cofactor (FAD) oxidizes the amine, creating an amine radical cation.
-
Ring Opening: The strained cyclopropyl ring opens, relieving ring strain (approx. 27 kcal/mol).
-
Covalent Capture: The resulting carbon radical forms a covalent bond with C(4a) or N(5) of the FAD cofactor, permanently disabling the enzyme.
The Role of Fluorine
-
Electronic Tuning: Fluorine is highly electronegative. Placing it on the phenyl ring (e.g., 4-fluoro-trans-2-phenylcyclopropylamine) pulls electron density, potentially slowing the initial SET step but stabilizing the resulting radical.
-
Metabolic Blocking: Fluorine at the para position blocks CYP450-mediated hydroxylation, extending half-life but potentially increasing CYP inhibition (drug-drug interaction risk).
-
Selectivity Shifts: As seen with 4-fluorotranylcypromine , fluorination can increase potency against MAO-A/B by 10-fold compared to the non-fluorinated parent, significantly altering the safety window if LSD1 is the intended target.
Mechanistic Pathway Diagram
Figure 1: Mechanism-based inhibition pathway. The critical profiling metric is the efficiency of the transition from the E•I complex to the covalent adduct.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds
The following table contrasts the performance and risks of key cyclopropylamine scaffolds. Note how fluorination alters the selectivity landscape.
Table 1: Potency and Selectivity Shifts
| Compound Class | Representative | Target (Primary) | Key Off-Target (Risk) | Fluorine Impact |
| Non-Fluorinated CPA | Tranylcypromine (TCP) | MAO-A / MAO-B | LSD1 (Weak) | Baseline scaffold. Non-selective MAO inhibitor.[1][2][][4] |
| Ring-Fluorinated CPA | 2-Fluoro-PCPA | MAO-A | MAO-B | Inversion of Selectivity: Fluorine on the cyclopropyl ring can shift selectivity towards MAO-A, unlike the MAO-B preference of some alkyl-CPAs.[5] |
| Aryl-Fluorinated CPA | 4-Fluoro-TCP | MAO-A / MAO-B | LSD1 | Potency Boost: ~10x more potent against MAOs than TCP.[6] Increases "noise" if designing for LSD1. |
| N-Alkylated CPA | GSK2879552 | LSD1 | MAO-A / MAO-B | Steric Selectivity: Large N-substituents clash with the smaller MAO active site, gaining LSD1 selectivity despite the CPA warhead. |
| Complex F-CPA | ORY-1001 (Iadademstat) | LSD1 | MAO-A / MAO-B | Optimized: Uses fluorination for metabolic stability + N-substitution for selectivity. |
Experimental Protocols for Profiling
To validate a fluorinated inhibitor, you cannot rely on IC50 values alone, as they are time-dependent for covalent inhibitors. You must determine the kinetic constants
Protocol 1: Determination (The Gold Standard)
Objective: Quantify the efficiency of covalent inactivation against LSD1, MAO-A, and MAO-B.
-
Preparation:
-
Prepare 5-7 concentrations of the fluorinated inhibitor (e.g., 0.1x to 10x the estimated IC50).
-
Prepare enzyme stocks (LSD1, MAO-A, MAO-B) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).
-
-
Pre-incubation (The Variable):
-
Incubate Enzyme + Inhibitor at 25°C or 37°C.
-
At specific time points (
= 0, 5, 10, 20, 30, 60 min), remove an aliquot.
-
-
Jump-Dilution:
-
Dilute the aliquot 20-50 fold into a reaction mix containing a saturating concentration of substrate (e.g., Amplex Red/HRP coupled system for MAOs, or H3K4me2 peptide for LSD1).
-
Note: The high dilution prevents re-binding of reversible inhibitors, isolating the irreversible fraction.
-
-
Data Analysis:
-
Measure residual enzyme activity (
). -
Plot
vs. pre-incubation time to get for each concentration. -
Plot
vs. [Inhibitor] to fit the hyperbolic equation: -
Success Criterion: A selective LSD1 inhibitor should have a
ratio >100-fold higher for LSD1 than for MAO-A/B.
-
Protocol 2: Mass Spectrometry Adduct Mapping
Objective: Confirm the mechanism is covalent and identify the binding site (FAD vs. Amino Acid residue).
-
Incubation: Incubate Enzyme (5 µM) + Inhibitor (50 µM, excess) for 60 min.
-
Denaturation: Precipitate protein with cold acetonitrile or 1% formic acid. This releases non-covalently bound FAD.
-
LC-MS Analysis:
-
Scenario A (FAD Adduct): If the inhibitor binds FAD, the mass of the free FAD peak (785 Da) will disappear, replaced by a peak at
. -
Scenario B (Protein Adduct): If the FAD peak remains native, digest the protein (Trypsin) and map the peptide mass shift to identifying the modified residue (e.g., Cysteine).
-
-
Validation: Fluorinated analogs often show a distinct mass shift pattern due to the specific mass of Fluorine (19 Da).
Profiling Workflow Diagram
This workflow ensures a logical progression from screening to mechanistic validation.
Figure 2: Strategic workflow for profiling fluorinated cyclopropylamines. The critical "Go/No-Go" decision point is the Selectivity step comparing kinetic efficiency ratios.
References
-
Comparison of Fluorin
-
Mechanism of Cyclopropylamine Inhibition
-
LSD1 vs MAO Selectivity (GSK2879552)
-
Title: GSK2879552 is a first-in-class, orally bioavailable, potent, selective, and mechanism-based irreversible inhibitor of Lysine specific demethylase 1.[12]
- Source: Axon Medchem / Cancer Cell
-
-
Kinetic Analysis Protocol
-
ORY-1001 (Iadademst
- Title: First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor.
- Source: Journal of Clinical Oncology / PMC
-
URL:[Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
The Decisive Role of Geometry: A Head-to-Head Comparison of Cis and Trans Isomers' Inhibitory Potency
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of pharmacology and drug design, the spatial arrangement of atoms within a molecule can be the determining factor between a potent therapeutic agent and an inactive compound. This guide delves into the critical concept of cis-trans isomerism, also known as geometric isomerism, and its profound impact on the inhibitory potency of drug candidates. We will explore, with supporting experimental data, why a subtle change in the orientation of functional groups around a double bond or a ring structure can lead to vastly different biological outcomes. Understanding these differences is not merely an academic exercise; it is a fundamental principle that underpins modern drug discovery and development.[1][2][3]
The Structural Imperative: Why Geometry Governs Potency
Cis-trans isomers share the same molecular formula and connectivity of atoms, yet they differ in the three-dimensional arrangement of their substituents.[4][5] In a cis isomer, the functional groups are on the same side of the plane of a double bond or ring, while in the trans isomer, they are on opposite sides.[4][5] This seemingly minor variation has significant consequences for a molecule's shape, polarity, and steric profile.[4][6] These physicochemical properties, in turn, dictate how a molecule interacts with its biological target, be it an enzyme's active site, a receptor's binding pocket, or the grooves of a DNA helix.[7][8]
The principle of structure-activity relationships (SAR) is central to understanding this phenomenon.[8][9] The "lock and key" or "induced fit" models of molecular recognition emphasize the necessity of a precise geometric and electronic complementarity between a ligand (the drug) and its target. A cis isomer may fit perfectly into a binding site, leading to potent inhibition, while its trans counterpart, with its different spatial arrangement, may be unable to establish the necessary interactions, rendering it significantly less active or even completely inert.[10]
Case Studies in Contrast: Quantifying the Impact of Isomerism
The scientific literature is replete with examples that starkly illustrate the differential inhibitory potency of cis and trans isomers. Here, we examine a few landmark cases.
Cisplatin vs. Transplatin: A Paradigm in Cancer Chemotherapy
The differential activity between cisplatin and its trans isomer, transplatin, is a classic and powerful illustration of the importance of stereochemistry in drug efficacy.[10] Cisplatin is a cornerstone of cancer chemotherapy, exhibiting potent cytotoxic effects against a variety of tumors. In stark contrast, transplatin is clinically ineffective.[10]
The key to their disparate activities lies in their interaction with DNA. The cis configuration of cisplatin is crucial for its mechanism of action, allowing it to form 1,2-intrastrand cross-links with adjacent guanine bases on the DNA strand.[10] This adduct creates a significant kink in the DNA double helix, which is poorly repaired by cellular machinery and ultimately triggers apoptosis (programmed cell death).[10] The geometry of transplatin, however, prevents the formation of these specific and highly distorting adducts, leading to a much less potent biological effect.[10]
| Isomer | Target | IC50 Values (Various Cancer Cell Lines) | Mechanism of Action |
| Cisplatin | DNA | Consistently in the low micromolar range | Forms 1,2-intrastrand DNA cross-links, leading to significant DNA bending and apoptosis.[10] |
| Transplatin | DNA | Significantly higher than cisplatin (often by an order of magnitude or more) | Primarily forms monofunctional adducts and interstrand cross-links that are more easily repaired.[10] |
Combretastatin A-4: A Tale of Two Tubulin Inhibitors
Combretastatin A-4 (CA-4) is a natural product that demonstrates potent anti-cancer activity by inhibiting tubulin polymerization, a critical process in cell division. The cis isomer of CA-4 is exceptionally active, with IC50 values in the nanomolar range, while the trans isomer is substantially less potent.[10]
The significant difference in potency is attributed to their differential binding to the colchicine-binding site on β-tubulin. The specific geometry of the cis isomer allows for an optimal fit within this pocket, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[10] The linear shape of the trans isomer does not allow for this same high-affinity interaction.[10]
| Isomer | Target | IC50 (Tubulin Polymerization) | Key Interaction |
| cis-Combretastatin A-4 | β-tubulin | Low nanomolar range | Binds effectively to the colchicine-binding site, inhibiting microtubule assembly.[10] |
| trans-Combretastatin A-4 | β-tubulin | Micromolar range (significantly less potent) | Does not fit optimally into the colchicine-binding site.[10] |
Experimental Workflows for Assessing Inhibitory Potency
To quantitatively compare the inhibitory potency of cis and trans isomers, rigorous and well-controlled experimental assays are essential. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the amount of a substance needed to inhibit a biological process by 50%.[11][12] A lower IC50 value indicates a more potent inhibitor.
Workflow for Determining IC50 in a Cell-Based Cytotoxicity Assay
This protocol provides a general framework for comparing the cytotoxic effects of cis and trans isomers on a cancer cell line using a colorimetric assay like the MTT assay.
Caption: Workflow for IC50 determination using a cell-based cytotoxicity assay.
Key Considerations for Experimental Design and Data Interpretation:
-
Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve the isomers does not affect cell viability.
-
Assay Conditions: IC50 values are highly dependent on experimental conditions such as cell density, incubation time, and the specific assay used.[11][13][14] Therefore, it is crucial to maintain consistency across experiments when comparing isomers.
-
Data Analysis: Utilize appropriate software for non-linear regression analysis to accurately determine the IC50 values from the dose-response curves.
The Underlying Mechanism: A Deeper Look at Molecular Interactions
The differential inhibitory potencies of cis and trans isomers can be rationalized by examining their interactions at the molecular level. Computational modeling techniques, such as molecular docking and quantum mechanical calculations, can provide valuable insights into how these isomers bind to their targets.[2]
Caption: Differential binding of cis and trans isomers to a biological target.
Conclusion: A Call for Stereochemical Specificity in Drug Discovery
The examples of cisplatin/transplatin and cis/trans-combretastatin A-4 unequivocally demonstrate that the biological activity of a molecule is profoundly influenced by its geometric isomerism.[10] These differences arise from the unique three-dimensional structures of cis and trans isomers, which govern their interactions with biological targets.[10] For researchers, scientists, and drug development professionals, a thorough understanding and early consideration of cis-trans isomerism are not just beneficial but essential. The careful analysis and isolation of the more active isomer can significantly enhance therapeutic efficacy and reduce potential off-target effects, ultimately leading to the development of safer and more effective medicines.[3]
References
- Vertex AI Search. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals | Solubility of Things.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Cis and Trans Isomers.
- Patsnap. (2025, August 1). Role of Geometric Isomers in Enzyme-Drug Design and Discovery. Patsnap Eureka.
- Wikipedia. (n.d.). IC50.
- BenchChem. (n.d.). Application Notes and Protocols for Measuring the Ki and IC50 of 4'-Demethyleucomin for MAO Enzymes.
- Journal of Chemical Information and Modeling. (2024, February 23). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
- PMC. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
- PMC. (2023, November 8). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases.
- Teachy.ai. (n.d.). Summary of Geometric Isomerism: Concepts and Applications.
- IS MUNI. (n.d.). Structural features which influence drug action.
- Drug Design Org. (2005, May 15). Structure Activity Relationships.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- Longdom Publishing. (n.d.). Structural Activity Relationship of Drugs and its Applications.
- Wikipedia. (n.d.). Cis–trans isomerism.
- Blogs@NTU. (2018, October 26). Cis-trans and E-Z Isomerism : Pick your side | Stereochemistry.
- BYJU'S. (n.d.). Difference Between Cis and Trans Isomers.
Sources
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- 2. Role of Geometric Isomers in Enzyme-Drug Design and Discovery [eureka.patsnap.com]
- 3. teachy.ai [teachy.ai]
- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Cis-trans and E-Z Isomerism : Pick your side | Stereochemistry [blogs.ntu.edu.sg]
- 7. is.muni.cz [is.muni.cz]
- 8. longdom.org [longdom.org]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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Safety Operating Guide
1-(2,3-Difluorophenyl)cyclopropanamine proper disposal procedures
Executive Safety Summary
Do not treat this compound as general organic waste. 1-(2,3-Difluorophenyl)cyclopropanamine poses a dual challenge for disposal: it is a reactive amine capable of forming hazardous byproducts if mixed with acids or oxidizers, and it is a fluorinated organic , requiring specific incineration parameters to prevent the release of hydrofluoric acid (HF) into the atmosphere.
Immediate Hazard Profile:
| Property | Classification | Critical Action |
|---|
| Functional Group | Primary Amine (
Chemical Identity & Properties
Understanding the substrate is the first step in a self-validating disposal system.
-
Chemical Name: 1-(2,3-Difluorophenyl)cyclopropanamine
-
Molecular Formula:
[2] -
Molecular Weight: ~169.17 g/mol
-
Physical State: Typically a viscous oil or low-melting solid (free base); white solid (salt form).
Pre-Disposal Treatment & Segregation
The Core Directive: The safety of the disposal process relies on Segregation rather than bench-top deactivation. Bench-top destruction (e.g., oxidation) is discouraged due to the stability of the difluorophenyl ring and the risk of generating HF in the fume hood.
A. The "No-Bleach" Rule (Crucial Expertise)
WARNING: A common error in amine disposal is using sodium hypochlorite (bleach) for decontamination.
-
Mechanism:
-
Risk: Chloramines are unstable, toxic, and potentially explosive.
-
Correct Protocol: Use a dilute acidic surfactant solution (e.g., 5% Citric Acid) for surface decontamination, not destruction.
B. Waste Stream Decision Matrix
You must characterize the waste state to determine the correct container.[3]
-
Liquid Waste (Mother Liquors/Solvents):
-
Classification: Halogenated Organic Solvent Waste.
-
Why: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated amine (>1%) contaminates the entire stream, requiring it to be treated as halogenated.
-
Container: HDPE or Glass (avoid metal if the solution is acidic).[3]
-
-
Solid Waste (Filter cakes, contaminated silica):
-
Classification: Hazardous Solid Waste (Toxic/Irritant).
-
Container: Wide-mouth HDPE jar. Double-bagged.
-
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of 1-(2,3-Difluorophenyl)cyclopropanamine.
Figure 1: Decision matrix for segregating fluorinated amine waste. Note the critical requirement for Halogenated streams to ensure proper incineration.
Step-by-Step Protocols
Protocol A: Liquid Waste Disposal
Applicability: Reaction mixtures, mother liquors, or stock solutions.
-
Compatibility Check: Ensure the waste container does not contain oxidizers (peroxides, nitric acid) or acid chlorides.[4]
-
pH Verification: Dip a pH strip into the waste solution.
-
If pH > 10 (Highly Basic): Slowly add 1M HCl to lower pH to ~8-9. This reduces the volatility of the free amine.
-
If pH < 4 (Acidic): Ensure the container is compatible (Glass/HDPE).[3]
-
-
Transfer: Pour into the Halogenated Solvent carboy.
-
Note: Do not fill >90% capacity.
-
-
Labeling: Tag with full chemical name and check "Halogenated" and "Toxic".
Protocol B: Spill Management (Emergency)
Applicability: Benchtop spills outside of containment.
-
Evacuate & Ventilate: The amine may cause respiratory irritation.[2][5][6] Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.
-
Containment: Ring the spill with an inert absorbent (Vermiculite or Chemizorb®).
-
Neutralization:
-
Gently mist the spill with 5% Citric Acid or Dilute Acetic Acid .
-
Why? This converts the volatile free amine into a non-volatile salt, reducing vapor pressure and inhalation risk.
-
-
Collection: Scoop the resulting sludge into a solid waste container.
-
Surface Clean: Wipe the area with soap and water. Do not use bleach.
Regulatory Compliance & Coding
To ensure compliance with RCRA (USA) and local environmental regulations, use the following codes when manifesting this waste.
| Regulation | Code | Description | Reasoning |
| RCRA (USA) | D002 | Corrosive | If pH is >12.5 or <2.0 (common for amines). |
| RCRA (USA) | D001 | Ignitable | If in a flammable solvent (MeOH/EtOAc). |
| RCRA (USA) | F-List | Halogenated | If mixed with listed solvents (e.g., DCM). |
| Waste Tag | Halogenated | Essential | Alerts the disposal facility to the presence of Fluorine. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7][8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2023). Compound Summary: Fluorinated Cyclopropylamines. National Library of Medicine. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | 1402222-66-5 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. semanticscholar.org [semanticscholar.org]
Operational & Safety Blueprint: Handling 1-(2,3-Difluorophenyl)cyclopropanamine
Executive Summary & Toxicological Causality
1-(2,3-Difluorophenyl)cyclopropanamine (CAS: 1260667-54-6)[1] is a highly reactive fluorinated building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and neuroactive compounds. Handling this compound requires advanced safety protocols rooted in a deep understanding of its chemical biology.
The Causality of Hazard: Cyclopropanamines are not merely corrosive primary amines; they are known mechanism-based inhibitors of monoamine oxidases (MAO) and cytochrome P450 enzymes[2]. When introduced into biological systems, the cyclopropyl ring can undergo single-electron oxidation by these enzymes, generating highly reactive, toxic radical intermediates that covalently bind to cellular targets[2]. Furthermore, the addition of the 2,3-difluorophenyl moiety significantly increases the compound's lipophilicity. This structural feature enhances its ability to rapidly penetrate dermal layers and standard laboratory gloves, making systemic exposure a critical risk.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, a self-validating PPE protocol must be employed. This ensures that the failure of one containment layer immediately relies on a robust secondary layer, aligning with the OSHA Personal Protective Equipment Standard (29 CFR § 1910.132) and the National Research Council's Prudent Practices in the Laboratory[3][4].
| PPE Category | Specification | Causality / Scientific Rationale |
| Ocular | Chemical splash goggles (ANSI Z87.1) | Protects against severe eye damage from corrosive amine micro-droplets or aerosolized salts[4]. |
| Dermal (Hands) | Double-layered Nitrile (min. 8 mil) | Prevents transdermal absorption driven by the highly lipophilic 2,3-difluorophenyl moiety. The inner glove acts as a fail-safe during doffing[3]. |
| Dermal (Body) | Flame-resistant (FR) lab coat & apron | Mitigates exposure from accidental spills during solvent dissolution, preventing saturation of standard cotton garments. |
| Respiratory | N95/P100 mask or PAPR (if outside hood) | Prevents inhalation of aerosolized HCl salts or volatile free-base vapors if engineering controls are compromised[3]. |
Experimental Workflow & Handling Protocols
Because cyclopropanamines can volatilize (as free bases) or form fine, inhalable dusts (as HCl salts), all manipulations must occur in a controlled environment. The following step-by-step methodology is designed to prevent exposure at every phase of handling.
Standard Operating Procedure: Weighing and Dissolution
-
Environmental Verification: Confirm the fume hood sash is positioned at the optimal operational height (typically 18 inches) and verify a face velocity of 80–120 fpm to ensure total vapor capture[4].
-
Static Mitigation: 1-(2,3-Difluorophenyl)cyclopropanamine salts are highly prone to static cling. Utilize an anti-static ionizer bar or zero-stat gun inside the balance enclosure to prevent the hazardous aerosolization of particulates.
-
Mass Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass into a pre-tared, sealable amber glass vial. Do not use plastic weigh boats, which exacerbate static dispersion.
-
In-Situ Dissolution: Introduce the target solvent (e.g., anhydrous dichloromethane, methanol, or DMSO) directly into the vial before removing it from the fume hood. Seal the vial with a PTFE-lined septum cap.
-
Secondary Containment: Place the sealed vial into a secondary shatter-proof container for transport to the reaction block or LC-MS autosampler.
Workflow for the safe handling and containment of 1-(2,3-Difluorophenyl)cyclopropanamine.
Emergency Response & Spill Management
In the event of a breach in containment, immediate chemical neutralization is required to prevent the spread of volatile amines.
Step-by-Step Spill Protocol:
-
Evacuate and Isolate: Immediately step back from the spill zone. If the spill occurs outside the fume hood, evacuate the immediate 10-foot radius to prevent inhalation of vapors.
-
Chemical Neutralization: Because the compound contains a primary amine, neutralize the spill by carefully applying a weak acidic absorbent (e.g., sodium bisulfate powder or a commercial citric acid-based spill kit). This converts the volatile, lipophilic free base into a stable, non-volatile, and water-soluble salt.
-
Containment & Collection: Sweep the neutralized matrix using non-sparking tools and deposit it into a rigid, sealable hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a 1% acetic acid solution to quench any microscopic residue, followed by a thorough wipe-down with deionized water and ethanol to restore the workspace[3].
Waste Management & Disposal Plans
Improper disposal of fluorinated amines can lead to dangerous cross-reactions in waste carboys.
Step-by-Step Disposal Protocol:
-
Segregation: Never mix 1-(2,3-Difluorophenyl)cyclopropanamine waste with strong oxidizing agents or concentrated mineral acids (e.g., nitric acid) due to the severe risk of exothermic degradation and gas evolution.
-
Quenching: Residual compound in reaction vessels must be quenched with a dilute acidic solution (e.g., 0.1 M HCl) to ensure complete protonation of the amine prior to disposal.
-
Labeling & Routing: Route the quenched mixture into a designated "Halogenated Organic Waste" carboy. The container must be clearly labeled with the specific CAS number (1260667-54-6) and the GHS hazard pictograms for Corrosive and Toxic substances[1].
References
-
ChemicalBook. 1-(2,3-Difluorophenyl)cyclopropanamine | 1260667-54-6. 1
-
National Research Council (NCBI Bookshelf). Working with Chemicals - Prudent Practices in the Laboratory. 3
-
Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. 4
-
PubMed / The Good Scents Company. Cyclopropyl amine (Mechanism-based inhibition of Monoamine Oxidase and Cytochrome P450). 2
Sources
- 1. 1-(2,3-Difluorophenyl)cyclopropanamine | 1260667-54-6 [chemicalbook.com]
- 2. cyclopropyl amine, 765-30-0 [thegoodscentscompany.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
